Product packaging for Alumanyloxysilane(Cat. No.:CAS No. 37361-47-0)

Alumanyloxysilane

Cat. No.: B14146297
CAS No.: 37361-47-0
M. Wt: 76.106 g/mol
InChI Key: HUIQQTPIMCOSJX-UHFFFAOYSA-N
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Description

Alumanyloxysilane is a research chemical of significant interest in the field of organometallic and organometalloid chemistry, particularly for the development of novel catalytic systems and materials science. Compounds featuring alumanyloxy groups are explored for their unique reactivity and potential as catalysts or precursors in polymerization processes, drawing parallels to the known use of aluminum oxides in Ziegler-Natta polymerizations . The integration of silicon (Si) and aluminum (Al) within a single molecular framework offers researchers a platform to investigate synergistic effects and create advanced hybrid materials or ceramic precursors . As a reagent, its value lies in its specific molecular structure, which can be tailored for applications in organic synthesis and the fabrication of inorganic networks. Researchers are advised to consult the certificate of analysis for the specific molecular weight and properties of their obtained lot, as synthetic polymers and complex compounds can exhibit distributions in molecular weight that critically impact experimental outcomes . Handling and Usage Note: The specific physicochemical properties, detailed mechanism of action, and definitive applications for this compound are areas of active research. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or personal use. Researchers should conduct all necessary safety assessments and refer to the material safety data sheet (MSDS) prior to handling. For comprehensive technical data, direct inquiry with the manufacturer or specialized chemical suppliers is strongly recommended.

Structure

2D Structure

Chemical Structure Depiction
molecular formula AlH5OSi B14146297 Alumanyloxysilane CAS No. 37361-47-0

Properties

CAS No.

37361-47-0

Molecular Formula

AlH5OSi

Molecular Weight

76.106 g/mol

IUPAC Name

alumanyloxysilane

InChI

InChI=1S/Al.H3OSi.2H/c;1-2;;/h;2H3;;/q+1;-1;;

InChI Key

HUIQQTPIMCOSJX-UHFFFAOYSA-N

Canonical SMILES

O([AlH2])[SiH3]

Origin of Product

United States

Iii. Advanced Spectroscopic and Analytical Characterization of Alumanyloxysilane

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy is a versatile method for investigating the chemical structure, three-dimensional arrangement, and dynamics of solid compounds like alumanyloxysilane. mdpi.comucl.ac.uk It provides detailed information on the local geometry and electronic structure by probing orientation-dependent nuclear interactions. mdpi.com

27Al MAS-NMR is a primary technique for characterizing the coordination environment of aluminum atoms in aluminosilicates. cambridge.orgschweizerbart.de The 27Al chemical shift provides information about the coordination number of the aluminum, with distinct ranges for tetrahedrally (AlO4) and octahedrally (AlO6) coordinated aluminum. schweizerbart.dersc.org

Tetrahedrally coordinated aluminum ( acs.orgAl) typically resonates in the chemical shift range of 50–80 ppm. schweizerbart.dersc.org For instance, in some aluminosilicate (B74896) glasses, the 27Al chemical shift for tetrahedral Al is observed in this frequency region. schweizerbart.de In certain nanoporous aluminosilicates, signals for 4-coordinated Al species (AlO4) are seen at approximately 57 ppm. rsc.org The chemical shifts for fully connected AlO4 tetrahedra are often found around 80 ppm. rsc.org

Octahedrally coordinated aluminum ( acs.orgAl), on the other hand, resonates at lower chemical shifts, typically between 0 and 10 ppm. schweizerbart.dersc.org For example, a signal for 6-coordinated Al species (AlO6) has been observed at 5 ppm in some porous aluminosilicates. rsc.org The presence of acs.orgAl can indicate the transformation of aluminum coordination, for instance, due to interaction with aqueous fluids. schweizerbart.de

Advanced techniques like two-dimensional 27Al Triple-Quantum MAS (TQ/MAS) NMR can resolve different aluminum species with greater clarity. acs.orgchemrxiv.org This method helps to distinguish between various [AlO4]– and other aluminum centers based on their isotropic chemical shift (δiso) and quadrupolar coupling constant (CQ). acs.orgchemrxiv.org There is an inverse correlation between the symmetry of the Al center and the observed CQ, with values ranging from 4.4 MHz for distorted [AlO4]– to 15.1 MHz for [THF–AlO3]. acs.orgchemrxiv.org Double-resonance NMR techniques, such as 27Al{29Si} and 27Al{1H} Rotational Echo Double Resonance (REDOR), can provide further insights into the connectivity between aluminum, silicon, and hydrogen atoms. rsc.orgrsc.org

Table 1: Typical 27Al NMR Chemical Shifts for Aluminum Coordination States in Aluminosilicates

Coordination StateTypical Chemical Shift (ppm)Reference
Tetrahedral (AlO4)50 - 80 schweizerbart.dersc.org
Octahedral (AlO6)0 - 10 schweizerbart.dersc.org
[AlO4]– (distorted)4.4 MHz (CQ) acs.orgchemrxiv.org
[THF–AlO3]15.1 MHz (CQ) acs.orgchemrxiv.org

29Si NMR spectroscopy is a powerful tool for studying the degree of condensation and the local environment of silicon atoms in aluminosilicates. acs.orgresearchgate.net The chemical shift of 29Si is sensitive to the number of neighboring aluminum atoms connected to the SiO4 tetrahedron through an oxygen bridge. This is commonly described by the Qn(mAl) notation, where 'n' is the number of bridging oxygen atoms connecting to other tetrahedra (Si or Al), and 'm' is the number of neighboring aluminum atoms. researchgate.net

The 29Si MAS NMR spectra of aluminosilicates often show a broad resonance that can be deconvoluted into several Gaussian peaks, each corresponding to a different Q4(mAl) environment. acs.org The typical chemical shift ranges for these units are as follows:

Q4(4Al): around -85 ppm

Q4(3Al): around -92 ppm

Q4(2Al): around -97 ppm

Q4(1Al): around -102 ppm

Q4(0Al): around -107 ppm

Table 2: 29Si NMR Chemical Shift Ranges for Q4(mAl) Units in Aluminosilicates

Silicon UnitTypical Chemical Shift (ppm)Reference
Q4(4Al)~ -85 researchgate.net
Q4(3Al)~ -92 researchgate.net
Q4(2Al)~ -97 researchgate.net
Q4(1Al)~ -102 researchgate.net
Q4(0Al)~ -107 researchgate.net

In organically modified alumanyloxysilanes, 1H and 13C NMR are essential for characterizing the organic components. acs.orgchemrxiv.orguliege.be These techniques provide information on the structure, conformation, and dynamics of the organic molecules attached to or entrapped within the aluminosilicate framework. uliege.be

13C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR is commonly used to study the organic moieties. uliege.be For example, in clays (B1170129) modified with cationic surfactants, distinct signals can be assigned to the different carbon atoms of the alkyl chains, such as the N-CH2 and N-CH3 groups. uliege.be The chemical shifts can also provide information about the conformation of the organic chains, for instance, distinguishing between all-trans and dynamically disordered conformations. uliege.be

1H MAS NMR is useful for studying the state of water and hydroxyl groups in these materials. rsc.org Furthermore, heteronuclear correlation experiments like 1H-29Si CPMAS can reveal proximities between protons and silicon atoms, providing insights into the organic-inorganic interface. rsc.org In ion-exchanged porous aluminosilicates, 1H MAS NMR can detect the presence of ammonium (B1175870) cations, for example, through a signal at approximately 8 ppm. rsc.org

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probe the vibrational modes of molecules and are highly sensitive to the chemical bonding and structure of alumanyloxysilanes. horiba.comedinst.comwikipedia.org

FTIR spectroscopy is widely used to identify functional groups and characterize the bonding structure in aluminosilicates. researchgate.netmdpi.comfrontiersin.org The mid-infrared region is particularly informative, showing characteristic absorption bands for Si-O, Al-O, and Si-O-Al linkages. horiba.commdpi.com

Key vibrational bands observed in the FTIR spectra of aluminosilicates include:

~1000-1100 cm-1: Asymmetric stretching vibrations of Si-O-Si and Si-O-Al bonds. researchgate.netmdpi.com A strong band around 1070 cm-1 is often attributed to the asymmetric stretching of Si-O-Si in SiO4 tetrahedra. mdpi.com

~910 cm-1: Deformation vibration of the Al-O bond in AlO6 octahedra. mdpi.com

~800 cm-1: This band can be related to the degree of crystallinity in silica (B1680970) species. frontiersin.org

~550 cm-1: Bending vibration of Al-O-Si, characteristic of AlO6 octahedra in aluminosilicates. mdpi.com

~460 cm-1: Bending vibration of Si-O-Si. mdpi.com

Additionally, bands related to water molecules, such as H-O-H stretching vibrations around 3400 cm-1 and bending vibrations around 1640 cm-1, are often present. researchgate.net FTIR microspectroscopy can be employed for spatially resolved chemical imaging, allowing for the analysis of compositional variations within a sample. pressbooks.pub

Table 3: Characteristic FTIR Vibrational Frequencies for this compound-related Structures

Wavenumber (cm-1)AssignmentReference
~3400H-O-H stretching researchgate.net
~1640H-O-H bending researchgate.net
~1000-1100Asymmetric Si-O-Si and Si-O-Al stretching researchgate.netmdpi.com
~910Al-O deformation in AlO6 mdpi.com
~550Al-O-Si bending mdpi.com
~460Si-O-Si bending mdpi.com

Raman spectroscopy provides complementary information to FTIR, as it is sensitive to non-polar vibrations and can be used to study the skeletal structure of aluminosilicates. wikipedia.orgspectroscopyonline.comreddit.com UV Raman spectroscopy is particularly advantageous for zeolites and related materials as it can mitigate the strong fluorescence background often encountered with visible excitation. researchgate.net

Raman spectra of aluminosilicates exhibit bands that are characteristic of different ring structures within the framework:

~450-550 cm-1: Associated with four-membered rings of SiO4 tetrahedra. spectroscopyonline.com

~300-430 cm-1: Attributed to six-membered rings, with specific bands around 372 cm-1 in some zeolites. spectroscopyonline.comresearchgate.net

~200-280 cm-1: Corresponds to eight-membered rings. spectroscopyonline.com

The asymmetric stretching modes of (Al/Si)-O linkages in tetrahedral coordination can also be observed, for example, around 1006 cm-1 and 1081 cm-1. researchgate.net

Surface-Enhanced Raman Scattering (SERS) is a technique that can significantly enhance the Raman signal of molecules adsorbed on certain metal nanostructures. rsc.orgrsc.org While typically performed on gold or silver, SERS on aluminum substrates has also been demonstrated, which could be relevant for studying surface interactions on this compound materials. rsc.orgrsc.org

Table 4: Characteristic Raman Bands for Ring Structures in Aluminosilicates

Wavenumber (cm-1)AssignmentReference
~1006, ~1081Asymmetric (Al/Si)-O stretching researchgate.net
~450-550Four-membered rings spectroscopyonline.com
~300-430Six-membered rings spectroscopyonline.comresearchgate.net
~200-280Eight-membered rings spectroscopyonline.com

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS)

X-ray-based spectroscopic techniques are powerful tools for probing the electronic structure and elemental composition of materials. They are particularly valuable for characterizing the surface and near-surface regions of alumanyloxysilanes.

Aluminum K-edge X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a highly sensitive technique for determining the coordination geometry of aluminum atoms. dtic.milresearchgate.net The absorption edge energy and the features in the XANES spectrum are characteristic of the local environment of the aluminum atoms. dtic.milresearchgate.net

In aluminosilicates, aluminum can exist in different coordination states, primarily four-fold (tetrahedral, uic.eduAl) and six-fold (octahedral, unimelb.edu.auAl) coordination. researchgate.net The Al K-edge position shifts to a higher energy as the coordination number of Al increases. researchgate.net For instance, the average Al K-edge energy for aluminosilicates with four-fold coordinated aluminum is around 1566.7 eV, while for those with six-fold coordinated aluminum, it is approximately 1568.3 eV. researchgate.net

Studies on zeolites, which are crystalline aluminosilicates, have demonstrated the utility of Al K-edge XANES in identifying different aluminum coordination environments. For example, a pre-edge feature in the XANES spectra of some zeolites at high temperatures has been identified as corresponding to three-coordinate aluminum. nih.gov This technique can also distinguish between framework and non-framework aluminum atoms. dtic.mil The intensity of the Al K-edge is also correlated with the concentration of aluminum in tetrahedral and octahedral sites, allowing for a semi-quantitative analysis of the Al distribution. researchgate.net

Key Findings from Al K-edge XANES of Aluminosilicates:

Coordination EnvironmentCharacteristic Al K-edge Energy (eV)Observations
Three-coordinate AlA distinct pre-edge feature below the main absorption edge. nih.govObserved in some zeolites at elevated temperatures. nih.gov
Four-coordinate Al ( uic.eduAl)~1566.7 researchgate.netThe edge position can shift with changes in the Al-O bond distance and polyhedron distortion. researchgate.net
Six-coordinate Al ( unimelb.edu.auAl)~1568.3 researchgate.netThe edge position is sensitive to the Al-O bond distance and bond valence. researchgate.net

This table provides typical values, and actual energies can vary depending on the specific material and experimental conditions.

Near Edge X-ray Absorption Fine Structure (NEXAFS), also known as XANES, provides detailed information about the unoccupied electronic states and the local bonding environment of atoms in a material. diamond.ac.ukrsc.org This technique is particularly surface-sensitive when detecting emitted electrons (electron yield mode). nist.gov

The interpretation of NEXAFS spectra is often aided by theoretical calculations, which can help to assign spectral features to specific electronic transitions and local structures. dtic.mil For example, multiple scattering calculations have been used to interpret the Al K-edge NEXAFS of zeolites. dtic.mil

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and chemical states of the elements within the top 1-10 nanometers of a material's surface. wikipedia.orgthermofisher.com It operates on the principle of the photoelectric effect, where irradiating a material with X-rays causes the emission of core-level electrons. ionoptika.commalvernpanalytical.com

For alumanyloxysilanes, XPS is invaluable for determining the surface Al/Si ratio and the chemical states of aluminum, silicon, and oxygen. osti.govschweizerbart.de Analysis of the Al 2p, Si 2p, and O 1s core level spectra can provide information on the bonding environment, such as the presence of Al-O-Si linkages. schweizerbart.de For example, in a study of aluminosilicate minerals, the O 1s peak was deconvoluted into components corresponding to Al-O-Si, Si-O-Si, and non-bridging oxygen. schweizerbart.de

XPS studies on amorphous aluminosilicates have shown that aluminum ions can be preferentially localized on the surface. osti.gov In ultrathin aluminosilicate films, XPS has been used to confirm that silicon and aluminum atoms are in their fully oxidized states. hu-berlin.de The binding energies of the photoelectrons are sensitive to the chemical environment, allowing for the differentiation of various chemical states. malvernpanalytical.com

Typical Binding Energies in XPS Analysis of Aluminosilicates:

ElementCore LevelBinding Energy (eV)Chemical State Information
AluminumAl 2p~74.1Corresponds to Al³⁺ in Al₂O₃. uic.edu
SiliconSi 2p~102-104Shifts to higher energy with increased oxidation state (e.g., from Si to SiO₂). globalsino.com
OxygenO 1s~530-533Can be deconvoluted to identify Al-O-Si, Si-O-Si, and other oxygen environments. schweizerbart.dehu-berlin.de

Note: Binding energies can be affected by surface charging, and appropriate charge correction methods are often necessary for accurate interpretation. schweizerbart.de

X-ray Fluorescence (XRF) spectroscopy is a non-destructive analytical technique used to determine the elemental composition of materials. carleton.edurigaku.com It works by irradiating a sample with X-rays, which causes the atoms in the sample to emit characteristic fluorescent X-rays. usgs.gov The energy of these fluorescent X-rays is unique to each element, allowing for qualitative and quantitative analysis. rigaku.com

Electron Microscopy Techniques with Spectroscopic Capabilities

Electron microscopy techniques that incorporate spectroscopic capabilities offer the ability to perform chemical analysis at high spatial resolution, providing insights into the local composition and electronic structure of materials at the nanoscale.

Electron Energy-Loss Spectroscopy (EELS) is a technique performed in a Transmission Electron Microscope (TEM) that analyzes the energy distribution of electrons that have passed through a thin sample. eels.infowikipedia.org The energy lost by the electrons provides information about the elemental composition, chemical bonding, and electronic properties of the sample at a high spatial resolution. thermofisher.comresearchgate.net

In the context of this compound and related aluminosilicate materials, EELS can be used to create elemental maps, identifying the spatial distribution of aluminum, silicon, and oxygen at the nanoscale. edpsciences.org The fine structure on the core-loss edges, known as Energy-Loss Near-Edge Structure (ELNES), is analogous to XANES and provides information about the local coordination and oxidation state of the elements. researchgate.net

For example, the Al L₂,₃ edge in EELS can be used to distinguish between different coordination environments of aluminum. researchgate.net The threshold energy of the Al ionization edge can indicate whether aluminum is bonded to oxygen. globalsino.com EELS studies have been used to characterize the interfacial layer between aluminum oxide and silicon, identifying the presence of silicon dioxide. uic.edu

Characteristic Energy Losses in EELS of Al and Si Compounds:

ElementEdgeEnergy Loss (eV)Notes
AluminumAl L₂,₃~73-78The onset energy can shift depending on the chemical environment (e.g., ~73 eV for pure Al, ~75 eV for Al bonded to oxygen). globalsino.comresearchgate.net
SiliconSi L₂,₃~99-104The energy loss shifts to higher values as the oxidation state of silicon increases. globalsino.com
OxygenO K~532

This table presents approximate energy loss values. The exact values and the fine structure of the edges provide detailed information about the material's chemistry. globalsino.comresearchgate.net

Scanning Transmission X-ray Microscopy (STXM)

Scanning Transmission X-ray Microscopy (STXM) is a powerful spectromicroscopy technique that provides chemical speciation at high spatial resolution, typically better than 50 nm. nih.gov By tuning the energy of a focused soft X-ray beam from a synchrotron source and raster-scanning it across a thin sample, it is possible to generate 2D chemical maps and acquire X-ray Absorption Near-Edge Structure (XANES) spectra from nano-scale regions. nih.govradiologykey.com

For this compound compounds, STXM is particularly valuable as it can probe the K-edges of both aluminum (Al, ~1559 eV) and silicon (Si, ~1839 eV). nih.govgeoscienceworld.org The fine structure of the XANES spectra at these edges provides detailed information about the coordination environment (e.g., tetrahedral vs. octahedral coordination), oxidation state, and local bonding of Al and Si atoms. geoscienceworld.orgcornell.edu

Detailed Research Findings:

STXM studies on related aluminosilicate materials have successfully mapped the distribution and coordination of aluminum. For instance, in studies of Al-tobermorite found in ancient Roman concrete, STXM has been used to create spectroscopic maps distinguishing between tetrahedrally coordinated aluminum (¹ⱽAl) and octahedrally coordinated aluminum (ⱽᴵAl). geoscienceworld.org This is achieved by exploiting the chemical shift in the Al K-edge absorption energy; for example, ¹ⱽAl shows a characteristic absorption peak around 1567 eV, while ⱽᴵAl appears at a higher energy of ~1571 eV. geoscienceworld.org Similarly, the Si K-edge XANES spectra can reveal the degree of polymerization of the silicate (B1173343) network and the Si-O bond distances. cornell.edu This capability allows for the direct visualization of the chemical homogeneity and the nature of the Al-O-Si linkages at the nanoscale within this compound structures.

Diffraction Methods for Crystalline and Amorphous Structures

X-ray diffraction is a fundamental technique for determining the atomic and molecular structure of materials. Depending on the nature of the sample, either single-crystal or powder diffraction methods are employed.

Single Crystal X-ray Diffraction (SCXRD)

Single Crystal X-ray Diffraction (SCXRD) is a non-destructive technique that provides the most precise and detailed information about the three-dimensional structure of a crystalline material. carleton.eduuwaterloo.ca By measuring the diffraction pattern of X-rays from a single crystal, it is possible to determine unit cell dimensions, bond lengths, bond angles, and the exact arrangement of atoms within the crystal lattice. carleton.eduuhu-ciqso.es

Detailed Research Findings:

While many this compound precursors and derivatives are amorphous or oligomeric, specific crystalline examples have been synthesized and characterized, providing invaluable structural insight. A notable example is the decaaluminum cluster, Al₁₀(OH)₁₆(OSiEt₃)₁₄ , which was isolated from the thermolysis of a triethylsiloxy-substituted alumoxane. rice.edu Its structure was determined by SCXRD, revealing a core analogous to the mineral boehmite, encapsulated by four-coordinate aluminum centers where the triethylsiloxy substituents are located. rice.edu This analysis provided definitive confirmation of the proposed structural models for this class of siloxy-alumoxanes. rice.edu

The table below summarizes the crystallographic data obtained for this representative this compound-type cluster. rice.edu

Crystal ParameterValue
Compound Al₁₀(OH)₁₆(OSiEt₃)₁₄
Formula C₈₄H₂₂₆Al₁₀O₃₀Si₁₄
Crystal System Triclinic
Space Group
a (Å) 15.62(1)
b (Å) 15.92(2)
c (Å) 17.768(7)
α (°) 106.84(7)
β (°) 97.56(5)
γ (°) 119.33(6)
Volume (ų) 3559.5
Z 1

Thermal Analysis for Stability and Decomposition Pathways

Thermal analysis techniques are essential for determining the thermal stability, decomposition behavior, and phase transitions of this compound compounds.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. ardena.com It provides quantitative information about decomposition processes, thermal stability, and the composition of multi-component systems. thescipub.com

Detailed Research Findings:

TGA is widely used to study the decomposition of this compound precursors and their conversion to ceramic materials. rsc.org For triethylsiloxy-substituted alumoxanes, TGA curves show distinct mass loss steps corresponding to specific decomposition events. rice.edu For instance, analysis of the alumoxane precursor [Al(O)(OH)ₓ(OSiEt₃)₁₋ₓ]ₙ reveals its decomposition pathway. Often, an initial mass loss below 200°C is attributable to the loss of adsorbed water or solvents. thescipub.com Subsequent, more significant mass loss at higher temperatures corresponds to the decomposition of the organic (triethylsiloxy) groups and dehydroxylation of the alumoxane core, leading to the formation of an aluminosilicate residue. rice.edursc.org The ceramic yield—the percentage of the initial mass that remains at high temperatures—is a critical parameter determined by TGA and depends heavily on the substituents. rsc.org

The table below shows representative TGA data for the thermal decomposition of an aluminosilicate precursor gel, indicating the temperature ranges for key mass loss events. psu.edu

Temperature Range (°C)Mass Loss (%)Associated Process
Ambient - 200 ~15%Loss of physically adsorbed water and solvent
200 - 500 ~25%Decomposition of organic precursors, dehydroxylation
> 500 StableFormation of stable aluminosilicate ceramic phase

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing valuable information about the molecular weight and structure of a compound. For a compound like this compound, which may exist as a complex mixture of oligomers, mass spectrometry offers a crucial tool for characterization. However, direct analysis can be challenging due to the compound's reactivity and potential for complex fragmentation patterns. The specific mass spectral behavior of this compound is not widely documented in publicly available research, necessitating an inferential approach based on the analysis of related materials such as aluminosilicates, silyl (B83357) ethers, and alumoxanes.

Ionization Techniques and Expected Fragmentation

The choice of ionization technique is critical for the analysis of this compound. Softer ionization methods are generally preferred to minimize excessive fragmentation and preserve the molecular or quasi-molecular ions, which are essential for determining the oligomeric distribution.

Electrospray Ionization (ESI-MS): This technique is particularly well-suited for analyzing polar and large molecules, including oligomeric species like alumoxanes. rsc.org For this compound, ESI-MS would likely generate protonated molecules [M+H]⁺ or other adducts, allowing for the characterization of the different oligomeric forms present in a sample. The resulting mass spectrum would display a distribution of peaks, each corresponding to an oligomer of a different size.

Secondary Ion Mass Spectrometry (SIMS): SIMS is a surface-sensitive technique that could be employed to analyze solid this compound materials. Studies on aluminosilicate minerals using SIMS have shown the detection of oligomeric oxyanions. acs.orgnih.gov For this compound, SIMS analysis could yield negatively charged fragment ions corresponding to the core aluminosilicate structure, such as those with the general formula [AlₘSiₙO₂₍ₘ₊ₙ₎H₍ₘ₋₁₎]⁻. nih.gov A key consideration in interpreting SIMS data of such materials is the potential for isobaric interference, where a combination of aluminum and hydrogen (Al + H) can have the same nominal mass as silicon (Si). nih.gov

Hypothetical Fragmentation Patterns

Based on the known fragmentation behaviors of related compounds, a hypothetical fragmentation pattern for a simple, monomeric this compound (H₃Si-O-AlH₂) can be proposed. The fragmentation would likely proceed through the cleavage of the Si-O, Al-O, Si-H, and Al-H bonds.

The fragmentation of silyl ethers, for instance, often involves rearrangements and the loss of stable neutral molecules or radicals. nih.gov Similarly, the gas-phase chemistry of aluminum-containing compounds shows complex reaction pathways. acs.org For this compound, one could anticipate the following types of fragment ions:

Cleavage of the Al-O-Si backbone: This could lead to the formation of ions such as [H₃SiO]⁺ or [AlH₂O]⁺.

Loss of hydrogen atoms: Fragments corresponding to the loss of one or more hydrogen atoms from the molecular ion are expected.

Rearrangement ions: Complex rearrangements could lead to the formation of various other fragment ions.

Illustrative Mass Spectrometry Data

The following interactive table presents a hypothetical set of major fragment ions that could be observed in the mass spectrum of a simple this compound monomer, along with their proposed structures. This data is illustrative and serves to demonstrate the type of information that would be obtained from a mass spectrometry experiment.

m/z (mass-to-charge ratio) Proposed Ion Fragment Interpretation
77[H₃Si-O-AlH₂]⁺Molecular Ion (M⁺)
76[H₂Si-O-AlH₂]⁺Loss of a hydrogen atom from the silicon
75[H₃Si-O-Al]⁺Loss of two hydrogen atoms from the aluminum
45[H₃SiO]⁺Cleavage of the O-Al bond
31[AlH₂O]⁺Cleavage of the Si-O bond with hydrogen transfer

Iv. Theoretical and Computational Investigations of Alumanyloxysilane

Quantum Chemical Studies and Electronic Structure Calculations

Quantum chemical methods are fundamental to elucidating the electronic makeup of alumanyloxysilane. These calculations, grounded in the principles of quantum mechanics, offer detailed insights into the molecule's stability, reactivity, and spectroscopic properties.

Ab initio calculations, which are derived from first principles without reliance on empirical parameters, are a powerful tool for studying this compound. numberanalytics.comnorthwestern.edu These methods solve the electronic Schrödinger equation for a fixed nuclear arrangement, providing the electronic energy and wavefunction of the molecule. ru.nl The primary goal of these calculations is to determine the equilibrium geometry of this compound, corresponding to a minimum on the potential energy surface. ru.nl

A foundational ab initio approach is the Hartree-Fock (HF) self-consistent field (SCF) method. In this approximation, each electron is considered to move in the average field created by all other electrons. ru.nl While HF provides a good starting point, more accurate results are obtained by incorporating electron correlation, which accounts for the instantaneous interactions between electrons. Methods such as Møller-Plesset perturbation theory (MP) and Configuration Interaction (CI) build upon the HF framework to provide a more refined description of the electronic structure. For instance, large-scale CI calculations have been successfully used to investigate the excited states of molecules on surfaces, a concept applicable to understanding the potential photochemical behavior of this compound. uol.de

The choice of the basis set, which is a set of mathematical functions used to build molecular orbitals, is crucial in ab initio calculations. Larger basis sets provide a more accurate representation of the electronic wavefunction but come at a higher computational cost.

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. rsc.org Unlike ab initio methods that deal with the complex many-electron wavefunction, DFT calculates the total energy of the system based on its electron density.

DFT calculations are instrumental in optimizing the geometry of this compound and predicting its vibrational frequencies. The choice of the exchange-correlation functional, which approximates the quantum mechanical effects of exchange and correlation, is a critical aspect of DFT calculations. rsc.org For example, hybrid functionals like B3LYP and M06-2X have been shown to provide reliable results for a wide range of chemical systems. mdpi.com

Time-dependent DFT (TD-DFT) is a powerful extension of DFT used to investigate the excited states of molecules and predict their photophysical properties. nih.govmdpi.com By simulating the electronic transitions, TD-DFT can provide insights into the absorption and emission spectra of this compound. nih.govrsc.org The calculations can reveal the nature of these transitions, such as whether they are localized on a specific part of the molecule or involve charge transfer between the aluminum, oxygen, and silicon atoms. rsc.orgub.edu The predicted HOMO-LUMO energy gap from DFT calculations is a key parameter that influences the molecule's electronic and optical properties. ub.edu

Table 1: Representative data from DFT calculations on related Al-O-Si systems.
PropertyComputational MethodCalculated ValueReference
Al-O Bond LengthDFT1.74 - 1.77 Å aip.org
Si-O Bond LengthDFT1.59 - 1.61 Å aip.org
Si-O-Al Bond AngleDFT~135° aip.org

Molecular modeling of the Al-O-Si bond in this compound provides a detailed picture of the bonding interactions and electronic properties. Analysis of the molecular orbitals (MOs) reveals how the atomic orbitals of aluminum, silicon, and oxygen combine to form bonding and antibonding orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energies and spatial distributions govern the molecule's reactivity and electronic transitions.

The nature of the Al-O and Si-O bonds can be further analyzed using techniques such as the Natural Bond Orbital (NBO) analysis. This method provides information on the charge distribution, hybridization, and donor-acceptor interactions within the molecule. In aluminosilicate (B74896) systems, it is known that aluminum tetrahedra (AlO₄) are less rigid than silica (B1680970) tetrahedra (SiO₄), which can influence the flexibility of the Al-O-Si linkage. aip.org The electronic structure of the Al-O-Si bridge is crucial, with studies on aluminosilicate glasses showing that a significant portion of aluminum atoms are involved in Si-O-Al linkages. rsc.org

Molecular Dynamics (MD) Simulations of this compound Systems

While quantum chemical methods provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. frontiersin.org MD simulations solve Newton's equations of motion for the atoms in the system, generating a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment. frontiersin.orgcapes.gov.br

MD simulations are a valuable tool for performing conformational analysis, especially for molecules with flexible bonds like this compound. nih.govresearchgate.net By simulating the system at different temperatures, it is possible to observe transitions between different conformations and determine their relative stabilities. nih.gov For instance, MD simulations have been used to study the ring inversion barriers in cyclic silanes, a concept that can be extended to potential cyclic derivatives of this compound. rsc.org

These simulations can also shed light on the intermolecular interactions between this compound molecules or with solvent molecules. By analyzing the radial distribution functions, one can understand the local structure and ordering in a condensed phase of this compound.

Table 2: Key parameters in MD simulations of aluminosilicate systems.
ParameterDescriptionRelevance to this compound
Interatomic PotentialA set of functions describing the potential energy of the system as a function of atomic positions. acs.orgCrucial for accurately modeling the Al-O-Si and other bonds.
EnsembleThe statistical ensemble (e.g., NVE, NVT, NPT) that defines the thermodynamic conditions of the simulation. aip.orgAllows for the study of this compound under different temperature and pressure conditions.
Time StepThe small time interval at which the equations of motion are integrated. aip.orgDetermines the temporal resolution of the simulation.

MD simulations, particularly when combined with quantum mechanics in QM/MM (Quantum Mechanics/Molecular Mechanics) methods, can be used to simulate chemical reactions. frontiersin.org This allows for the investigation of reaction pathways, such as the hydrolysis or condensation of this compound. mt.comrsc.org By identifying the transition states, which are the energy maxima along the reaction coordinate, one can calculate the activation energy and reaction rates.

For complex reactions, advanced simulation techniques like metadynamics can be employed to enhance the sampling of the conformational space and explore different reaction channels. mdpi.com The simulation of reaction pathways provides valuable mechanistic insights that are often difficult to obtain through experiments alone. rsc.orgnih.gov

Predictive Modeling for Material Design and Functional Optimization

The rational design of novel materials with tailored functionalities is a primary objective in modern materials science. nih.gov Traditional experimental approaches, often characterized by trial-and-error, can be time-consuming and resource-intensive. acs.orgacs.org Predictive modeling, leveraging computational chemistry and machine learning, offers a paradigm shift, enabling the rapid screening of vast chemical spaces and the identification of promising material candidates before their synthesis. acs.orgacs.orgresearchgate.net This in silico approach accelerates the discovery process, reduces costs, and provides fundamental insights into the relationships between a material's structure and its emergent properties. nih.govresearchgate.net Within the context of this compound-based materials, predictive modeling can guide the design of new frameworks with optimized thermal stability, catalytic activity, or electronic properties by systematically modifying their molecular architecture and predicting the resulting performance.

The integration of machine learning (ML) into computational chemistry and materials science has become a transformative force, dramatically accelerating materials discovery and design. acs.orgresearchgate.net ML models, trained on large datasets generated from experiments or quantum mechanical simulations, can learn complex patterns and relationships within the data to make rapid and accurate predictions. nih.govmdpi.com This data-driven methodology circumvents the need for computationally expensive simulations for every new candidate material, enabling high-throughput virtual screening of immense chemical spaces. nih.govacs.org

The application of ML in this domain can be broadly categorized into several approaches:

Supervised Learning: This is the most common approach, where an algorithm learns from a labeled dataset to predict an output. researchgate.net For instance, a model could be trained on a dataset of various substituted this compound structures and their corresponding, computationally-derived band gaps. The trained model could then predict the band gap for a new, unsynthesized this compound derivative. Common supervised algorithms include Gradient Boosting Regressors (GBR), Support Vector Machines (SVM), and various types of Neural Networks (NN). mdpi.compikairos.eu

Unsupervised Learning: These methods are used to identify hidden patterns and structures in unlabeled data. nih.govresearchgate.net In the context of this compound frameworks, unsupervised learning could be used to cluster different structural motifs based on their geometric or electronic features, helping to understand the diversity of the accessible chemical space. nih.gov

Reinforcement Learning: This approach involves an "agent" that learns to make a sequence of decisions in an environment to maximize a cumulative reward. It has shown potential in the de novo design of molecules by iteratively building structures with desired properties.

The synergy between ML and computational chemistry is powerful; quantum mechanics provides the accurate, fundamental data needed to train reliable ML models, while ML provides the speed to explore material possibilities on an unprecedented scale. acs.orgmpie.de This combined approach is poised to revolutionize the design of functional materials, including those based on this compound frameworks, for applications in catalysis, electronics, and energy storage. acs.orgu-tokyo.ac.jp

A core tenet of materials design is the principle that a material's properties are intrinsically linked to its chemical structure. researchgate.net Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that formalizes this link by creating mathematical models that correlate quantitative descriptors of a molecule's structure with a specific property of interest. chemrxiv.orgintofuture.org These descriptors can be simple, such as molecular weight, or more complex, derived from the 3D electronic and steric features of the molecule. mdpi.com

For this compound frameworks, QSPR models can be developed to predict a wide range of critical properties. The process involves several key steps:

Data Collection: A dataset of diverse this compound derivatives is assembled. For each derivative, a specific property (e.g., thermal decomposition temperature, dielectric constant, catalytic activity for a specific reaction) is determined, either through experimentation or high-fidelity computational methods like Density Functional Theory (DFT).

Descriptor Calculation: A large number of molecular descriptors are calculated for each structure in the dataset. mdpi.com These can include constitutional descriptors (e.g., atom counts, bond counts), topological descriptors (describing atomic connectivity), and quantum-chemical descriptors (e.g., HOMO/LUMO energies, partial charges).

Model Development and Validation: Using machine learning algorithms, a regression or classification model is built that finds the best correlation between a subset of the calculated descriptors and the target property. mdpi.com The model's predictive power is rigorously tested using internal and external validation sets to ensure it is robust and generalizable. pikairos.eu

Once validated, the QSPR model serves as a rapid and cost-effective tool to predict the properties of novel, hypothetical this compound structures. This allows researchers to prioritize the synthesis of only the most promising candidates, drastically accelerating the materials development cycle.

To illustrate this, the following interactive table presents a hypothetical QSPR study for predicting the thermal stability (measured as Decomposition Temperature, Td) of various functionalized this compound oligomers. The descriptors chosen are for exemplary purposes.

Structure IDFunctional Group (R)Molecular Weight (g/mol)Topological Polar Surface Area (Ų)Predicted Decomposition Temp. (Td) (°C)
AS-01-CH3 (Methyl)148.226.3350
AS-02-C2H5 (Ethyl)162.226.3342
AS-03-CF3 (Trifluoromethyl)202.126.3385
AS-04-Ph (Phenyl)210.326.3410
AS-05-Si(CH3)3 (Trimethylsilyl)206.426.3365
AS-06-OH (Hydroxyl)150.146.5320

Such a model, once developed from a larger and more complex set of real data, could rapidly screen thousands of potential functional groups to identify novel this compound candidates with superior thermal properties for high-temperature applications. mdpi.commdpi.com

V. Reaction Mechanisms and Pathways Involving Alumanyloxysilane

Mechanistic Elucidation of Formation Reactions for Alumanyloxysilanes

Proton transfer is a critical step in both the hydrolysis of precursors and the subsequent condensation reactions. researchgate.netrsc.org The mechanisms are typically catalyzed by either acid or base.

Under acidic conditions, the process is initiated by the protonation of an alkoxide group (OR) or a hydroxyl group (OH) attached to silicon or aluminum. unm.edu This protonation makes the group a better leaving group, facilitating nucleophilic attack by water (hydrolysis) or a silanol (B1196071)/aluminol group (condensation). unm.edu The reaction can be described as a bimolecular displacement. unm.edu In some cases, proton transfer is facilitated by a "proton shuttle," where a solvent molecule like water transports a proton between sites. researchgate.net For instance, DFT calculations have revealed transition states in silicate (B1173343) oligomerization where a water molecule forms a bridge to assist in transferring a proton from an attacking Si-OH group to a leaving Si-OH group, forming a more labile Si-OH₂ group. rsc.org

Under basic conditions, a hydroxyl anion directly attacks the silicon or aluminum center. unm.edu Proton transfer occurs when a silanol or aluminol group is deprotonated to form a more nucleophilic silanolate (SiO⁻) or aluminate (AlO⁻) anion. These highly reactive species can then readily attack another precursor molecule, leading to condensation. ceramics-silikaty.cz The rate-determining step in certain aminonitrile formation reactions, which share mechanistic similarities, has been identified as the proton migration from an NH₃⁺ group to a water cluster. ucl.ac.uk

Proton-coupled electron transfer (PCET) represents another class of reactions where the transfer of a proton and an electron are interdependent. rsc.org These can proceed stepwise (ETPT or PTET) or in a concerted fashion (CEPT). rsc.org Such mechanisms are crucial in various redox processes and can play a role in the activation of X-H bonds, including O-H bonds in silanols and aluminols during certain synthesis conditions. rsc.org

The formation of the Si-O-Al bond is fundamentally a nucleophilic substitution reaction. The process can be viewed from two perspectives: a nucleophilic oxygen from one precursor attacking the electrophilic metal center of another. Computational studies on aluminophosphate oligomerization, an analogous system, have shown that a favorable pathway involves a Lewis acid-base reaction where the aprotic oxygen of phosphoric acid acts as a nucleophile, attacking the central aluminum atom of an Al(OH)₄⁻ species. scispace.com

Similarly, in aluminosilicate (B74896) systems, a deprotonated silanol (silanolate) or aluminol can act as the nucleophile. The reaction mechanism often resembles a second-order nucleophilic substitution (Sₙ2), involving a nucleophilic attack that forms a charged, often pentacoordinate, intermediate, followed by the elimination of a ligand (like H₂O or ROH). rsc.org The relative electrophilicity of the silicon and aluminum centers and the nucleophilicity of the attacking species dictate the reaction kinetics. Studies on silicate oligomerization show that the nucleophilic attack by a deprotonated silicate oxygen, [Si(OH)₃O]⁻, on an aluminum center is a key step. rsc.org

The reaction can also be initiated by the nucleophilic attack of a hydroxyl group from a surface onto the aluminum atom of a precursor molecule, leading to the formation of an O-Al dative bond. aip.org This type of nucleophilic addition is often barrierless and thermodynamically favorable. aip.org In some cases, such as the reaction of silylene complexes, a silicon center can exhibit dual nucleophilic and electrophilic character, participating in complex bond formation sequences. rsc.org

During the synthesis and aging of alumanyloxysilane materials, bond dissociation and rearrangement are crucial for achieving thermodynamic stability. The Si-O-Al linkage is susceptible to cleavage under both acidic and basic conditions. researchgate.netrsc.org The breakdown of siloxane bonds, and by extension aluminosiloxane bonds, can occur via scission in the presence of protic acids or various nucleophiles. researchgate.net

Molecular dynamics simulations have shed light on the hydrolytic failure mechanisms of the Al-O-Si bond under stress. One pathway involves the adsorption of a water molecule onto a distorted aluminate tetrahedron. The water then dissociates, with the OH⁻ remaining coordinated to the aluminum and the H⁺ protonating the bridging oxygen. This protonation weakens the Al-O bond, leading to its cleavage and the formation of Si-OH and Al-OH groups. frontiersin.org A key difference between the Al-O-Si and Si-O-Si linkages is the relative stability of the reaction intermediates; the intermediates during the hydrolysis of the Al-O-Si bond are more stable, making its breakdown a slower process compared to the Si-O-Si bond. frontiersin.org

Rearrangements can also occur. While direct evidence for complex rearrangements like the Hofmann or Claisen rearrangements chemrxiv.orggelest.com in inorganic sol-gel chemistry is not common, intramolecular reorganization is plausible. Gas-phase studies of silyl (B83357) and germyl (B1233479) cations have shown that ligand exchange can proceed through an intermediate where migration of a silyl group occurs within a Lewis acid-base complex. researchgate.net Such migrations and rearrangements within the gel network, especially during thermal treatment or aging, can lead to the minimization of ring strain and the formation of more stable, condensed structures. Uncatalyzed degradation and rearrangement of siloxanes can occur at high temperatures (>350°C) through "backbiting" mechanisms, particularly if silanol end-groups are present. researchgate.net

Reactivity Studies in Diverse Chemical Environments

The reactivity of alumanyloxysilanes is dictated by the chemical environment, including factors like pH, temperature, and the presence of various ligands. This reactivity is largely determined by the kinetics of hydrolysis and condensation and the coordination chemistry at the metal centers.

Hydrolysis of alkoxysilanes is catalyzed by both acids (H₃O⁺) and bases (OH⁻), with a minimum rate observed around pH 7. unm.edu In contrast, the condensation rate is minimal at a pH of approximately 4. researchgate.net This kinetic competition is crucial; for example, under acid-catalyzed conditions with low water content, hydrolysis can be faster than condensation, leading to the formation of weakly branched, polymer-like networks. unm.edu Conversely, base-catalyzed conditions with higher water content tend to produce more highly branched, colloidal-like particles. unm.edu

The nature of the alkyl group on the precursor also has a significant inductive effect on reaction rates. Electron-donating alkyl groups tend to stabilize positively charged transition states in acid-catalyzed hydrolysis, while electron-withdrawing substituents (like other siloxy groups) stabilize negative transition states in base-catalyzed reactions. unm.edu The steric bulk of the alkoxy groups also plays a role, with hydrolysis rates generally decreasing in the order: methoxy (B1213986) > ethoxy > isopropoxy. gelest.com

A kinetic model for the co-hydrolysis and condensation of tetraethoxysilane (TEOS) and ethyltriethoxysilane (B166834) (ETES) treated hydrolysis as a reversible reaction and condensation as irreversible, showing that the final product distribution depends on both the silanol equilibrium and the relative rates of self- and cross-condensation. osti.gov

Table 1: Factors Influencing Hydrolysis and Condensation Kinetics of Silane (B1218182) Precursors

Factor Effect on Hydrolysis Rate Effect on Condensation Rate Research Finding
pH Minimum around pH 7; increases in acidic and basic conditions. unm.edu Minimum around pH 4; increases at lower and higher pH. researchgate.net The differing pH minima for hydrolysis and condensation allow for structural control of the resulting gel. unm.eduresearchgate.net
Catalyst Both acid and base act as catalysts. unm.edu Both acid and base act as catalysts. gelest.com For TEOS hydrolysis, acid catalysis (HCl) gave rate constants of 4.5-65 x 10⁻² M⁻¹min⁻¹, while base catalysis (NH₃) gave constants of 1.4-8 x 10⁴ s⁻¹ (first-order assumption). nih.gov
Water Ratio (H₂O/Si) Higher water concentration generally increases the rate. nih.gov Complex effect; water is a product of one condensation pathway but a reactant for hydrolysis, which produces the necessary silanols. unm.edu Under base catalysis, higher water ratios lead to more highly branched, particulate "colloidal" gels. unm.edu
Precursor Structure Rate decreases with steric bulk of alkoxy group (methoxy > ethoxy). gelest.com Rate is influenced by inductive effects of non-hydrolyzable organic groups. unm.edu Substitution of alkyl groups for alkoxy groups increases electron density at the Si center, affecting transition state stability. unm.edu
Temperature Rate increases with temperature (Arrhenius behavior). nih.gov Rate increases with temperature. The activation energy for TEOS hydrolysis with a phosphoric acid catalyst was calculated to be 33.3 kJ mol⁻¹. nih.gov

The coordination environment of both silicon and aluminum is central to the reactivity of alumanyloxysilanes. Silicon is almost exclusively found in a tetrahedral (four-coordinate) environment in these structures. ceramics-silikaty.cz However, pentacoordinate and even hexacoordinate silicon intermediates are proposed in substitution mechanisms. ceramics-silikaty.cz Computational studies of ligand exchange on silicon phthalocyanines suggest a heptacoordinate silicon transition state is involved in the solvolytic process. nih.gov

Aluminum exhibits much greater flexibility in its coordination, readily adopting tetrahedral (AlO₄), pentacohedral (AlO₅), and octahedral (AlO₆) geometries. ceramics-silikaty.czacs.org The specific coordination state is influenced by synthesis conditions, such as the choice of aluminum precursor and the concentration of water. acs.org The formation of pentacoordinated aluminum has been correlated with the substitution of silicon atoms into the second coordination sphere of other silicons, indicating the formation of Si-O-Al linkages. acs.org

This ability of aluminum to easily expand its coordination number is a key reason for the kinetic lability of small, acyclic aluminosilicate species in solution. researchgate.net It facilitates ligand exchange reactions, where one ligand (e.g., H₂O, OH⁻, OR⁻) is replaced by another. wikipedia.org Such exchanges are fundamental to the condensation process. For example, a water ligand on a hydrated aluminum ion can be exchanged for a silanol group, leading to the formation of an Al-O-Si bond. DFT studies have shown that Al-substitution facilitates silicate chain merging due to the ease of coordination change at the Al-center. rsc.org In some cases, this can involve an associative mechanism, where an incoming ligand binds to form a higher-coordinate intermediate before another ligand is lost. wikipedia.org

Table 2: Coordination Environments and Ligand Exchange at Al and Si Centers

Center Common Coordination Higher Coordination States (Intermediates/Special Cases) Role in Reactivity
Silicon (Si) Tetrahedral (4-coordinate). ceramics-silikaty.cz Pentacoordinate (5-coordinate), Hexacoordinate (6-coordinate), Heptacoordinate (7-coordinate) transition states. ceramics-silikaty.cznih.gov The stable tetrahedral state is the endpoint, but higher-coordinate intermediates are key in nucleophilic substitution and ligand exchange mechanisms.
Aluminum (Al) Tetrahedral (4-coordinate), Pentacoordinate (5-coordinate), Octahedral (6-coordinate). ceramics-silikaty.czacs.org Heptacoordinate (7-coordinate) states are possible but less common. rsc.org Flexible coordination allows Al to act as a junction point in aluminosilicate networks and facilitates rapid ligand exchange, making acyclic aluminosilicate species kinetically labile and reactive. rsc.orgresearchgate.net

Identification and Characterization of Intermediates and Transition States

The formation of alumanyloxysilanes and their subsequent reactions are believed to involve several transient species. The identification and characterization of these intermediates and transition states are paramount for elucidating the reaction pathways.

Intermediates:

In the reaction of organoaluminum compounds with silanols, such as diphenylsilanediol (B146891) (Ph₂Si(OH)₂), the formation of intermediate complexes is proposed. nih.gov The reaction between triisobutylaluminum (B85569) (Al(iBu)₃) and Ph₂Si(OH)₂ likely proceeds through an active intramolecular complex. nih.gov This initial interaction can lead to the formation of monomeric or oligomeric siloxyalumoxane structures. nih.govsemanticscholar.org For instance, the reaction of Al(iBu)₃ with 1-(hydroxymethyl)-3-(hydroxymethyl)-1,1,3,3-tetramethyldisiloxane (an α-diol) at an equimolar ratio can yield 1-(diisobutylalumoxymethyl)-3-(hydroxymethyl)-1,1,3,3-tetramethyldisiloxane, a monomeric compound, due to steric hindrance preventing further reaction at the second hydroxyl group. semanticscholar.org

In reactions leading to aluminosilicate materials, various silicon- and aluminum-containing species can act as intermediates. In the chemical vapor deposition (CVD) process for producing amorphous SiO₂, numerous intermediate chlorosiloxane clusters have been identified. ceramics-silikaty.cz Similarly, in zeolite synthesis, the nature of the diffusing molecules that act as precursors to the final crystalline structure is a subject of ongoing research, with single and double four-rings (D4R) being identified spectroscopically as potential nucleating species. ceramics-silikaty.cz

The characterization of these intermediates often relies on spectroscopic techniques. For example, ¹H-NMR spectroscopy has been used to observe the proton signals of isobutyl and phenyl groups in isobutylalumoxanephenylsiloxane oligomers. nih.gov In more complex systems, advanced techniques such as solid-state NMR (e.g., ²⁷Al and ²⁹Si MAS NMR) are employed to probe the coordination environments of aluminum and silicon in aluminosilicate glasses and powders. core.ac.ukresearchgate.net These studies reveal the presence of aluminum in four-, five-, and six-coordinated environments, which can be considered as different intermediate states or part of the final amorphous structure. core.ac.uk

Transition States:

Transition states in reactions involving alumanyloxysilanes are high-energy, short-lived structures that are inherently difficult to observe directly. acs.org Their existence and nature are often inferred from kinetic data and computational modeling. For instance, in Lewis acid-catalyzed reactions of silyl enol ethers, acyclic transition states are believed to be operative. wikipedia.org

In the synthesis of zeolites, the transition state stability can be influenced by the structure of organic structure-directing agents (OSDAs), which in turn affects the placement of aluminum atoms within the zeolite framework. ufl.edu Computational studies, such as those using density functional theory (DFT), are powerful tools for modeling these transition states and understanding the reaction pathways. oup.com For example, DFT calculations have been used to propose a mechanism for the aluminum-catalyzed hydroboration of carbonyls, involving a tetrahedral intermediate. goettingen-research-online.de

The table below summarizes some of the proposed intermediates and their characterization methods in reactions related to alumanyloxysilanes.

Reaction Type Proposed Intermediate(s) Characterization/Evidence Reference(s)
Organoaluminum + SilanolActive intramolecular complexes, monomeric and oligomeric siloxyalumoxanes¹H-NMR Spectroscopy nih.govsemanticscholar.org
Aluminosilicate Synthesis (Zeolites)Single and Double Four-Rings (D4R)Spectroscopic methods, Computational modeling ceramics-silikaty.cz
Aluminosilicate Synthesis (Amorphous)Various coordination states of Al (IV, V, VI) and SiSolid-state ²⁷Al and ²⁹Si MAS NMR core.ac.uk
Lewis Acid Catalysis (Silyl enol ethers)Acyclic transition state complexesInferred from stereochemical outcomes, Computational modeling wikipedia.org
Aluminum-catalyzed HydroborationTetrahedral aluminum alkoxide intermediatesDFT calculations goettingen-research-online.de

Stereochemical Implications in this compound Reaction Mechanisms

The stereochemistry of reactions involving alumanyloxysilanes is a critical aspect, particularly when chiral centers are present in the reactants or created during the reaction. The stereochemical outcome provides valuable mechanistic insights.

A key example is the rearrangement of α-silylcarbinols to silyl ethers, a reaction that can be considered analogous to transformations involving this compound-like structures. Studies on optically active silylcarbinols have shown that this rearrangement proceeds with a high degree of stereoselectivity, specifically with retention of configuration at the asymmetric silicon center. cdnsciencepub.com This suggests a mechanism where the migrating group moves from carbon to silicon on the same face of the silicon atom.

In reactions catalyzed by chiral aluminum complexes, the stereochemical outcome is often controlled by the catalyst. For instance, chiral (salen)Al(III) complexes have been used for the stereoselective addition of trimethylsilylcyanide (TMSCN) to aldehydes, yielding cyanohydrin trimethylsilyl (B98337) ethers with high enantiomeric excess. nih.gov The chiral environment provided by the ligand dictates the facial selectivity of the nucleophilic attack on the aldehyde.

The geometry of reactants can also influence the stereochemistry of the products. In Lewis acid-catalyzed additions of silyl enol ethers or allylsilanes, the double bond geometry of the starting material does not always translate directly to the product's stereochemistry, suggesting flexible, acyclic transition states where steric factors play a dominant role in controlling diastereoselectivity. wikipedia.org

In the context of chiral aluminosilicate synthesis, the goal is to create materials with enantioselective properties. This can be attempted by using chiral organic structure-directing agents (OSDAs) during the synthesis, with the aim of transferring the chirality to the inorganic framework. researchgate.net While achieving homochiral zeolites remains a challenge, this approach highlights the importance of stereochemical control at the molecular level during the formation of these extended structures. researchgate.net

The table below outlines the stereochemical outcomes in relevant reactions.

Reaction Reactant(s) Key Feature Stereochemical Outcome Reference(s)
Silylcarbinol to Silyl Ether RearrangementOptically active α-silylcarbinolIntramolecular rearrangementRetention of configuration at silicon cdnsciencepub.com
Asymmetric CyanosilylationAldehyde, TMSCNChiral (salen)Al(III) catalystHigh enantioselectivity (formation of one enantiomer of the silyl ether product is favored) nih.gov
Lewis Acid-Catalyzed Mukaiyama AldolSilyl enol ether, AldehydeAcyclic transition stateDiastereoselectivity controlled by sterics, not always dependent on silyl enol ether geometry wikipedia.org
Chiral Zeolite SynthesisAluminosilicate precursorsChiral organic structure-directing agent (OSDA)Potential for transfer of chirality to the inorganic framework researchgate.net

Vi. Alumanyloxysilane in Catalytic Systems and Processes

Heterogeneous Catalysis with Alumanyloxysilane-Derived Materials

This compound-containing solids, such as zeolites and amorphous silica-alumina, function by providing a high-surface-area scaffold populated with catalytically active centers. mdpi.com The synthesis method heavily influences the final properties of the catalyst. For instance, sol-gel processes allow for the creation of amorphous silica-alumina with a high degree of homogeneity in the Si-Al distribution, which is crucial for generating a greater number of strong acid sites. acs.org Similarly, the fabrication of mesoporous structures like Al-SBA-15 through hydrothermal methods results in materials with well-defined porosity and tunable acidity, making them ideal for various catalytic applications. acs.org

The primary active sites in this compound catalysts are acid sites generated at the Al-O-Si bridge. When a trivalent aluminum (Al³⁺) atom substitutes a tetravalent silicon (Si⁴⁺) atom in a silica (B1680970) framework, a net negative charge is created on the framework, which is balanced by a counter-ion, typically a proton (H⁺). This proton, associated with the oxygen atom bridging the Al and Si atoms, acts as a Brønsted acid site (a proton donor). acs.orgfrontiersin.org The strength and density of these Brønsted acid sites are critical to the catalyst's performance and can be tailored by controlling the Al content and its distribution within the silica matrix. acs.org A higher, more uniform dispersion of aluminum generally leads to a greater number of stronger acid sites. acs.org

In addition to Brønsted sites, Lewis acid sites (electron-pair acceptors) can also be present, often associated with extra-framework aluminum species or coordinatively unsaturated aluminum atoms within the structure. mdpi.comacs.org The presence and relative abundance of Brønsted and Lewis acid sites can be enhanced by grafting Al³⁺ ions onto a silica support, as demonstrated with Al-SBA-15 materials. acs.org

Characterization of these active sites involves a suite of sophisticated techniques. Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ²⁷Al and ²⁹Si MAS NMR, provides detailed information about the coordination environment of aluminum (e.g., tetrahedral vs. octahedral) and the connectivity of the silicon atoms, revealing the extent of Si-O-Al bridge formation. frontiersin.org Fourier-Transform Infrared (FTIR) spectroscopy, often combined with the adsorption of probe molecules like pyridine, is used to distinguish between and quantify Brønsted and Lewis acid sites. acs.orgacs.orgencyclopedia.pub Other methods such as Temperature-Programmed Desorption of ammonia (B1221849) (NH₃-TPD) and advanced computational modeling using Density Functional Theory (DFT) are also employed to determine acid strength distribution and to model the structure of active sites. researchgate.netgoogle.com

Table 1: Techniques for Characterizing Active Sites in Al-O-Si Catalysts

TechniqueInformation ObtainedReference(s)
Solid-State NMR Coordination of Al (tetrahedral/octahedral), Si-O-Al connectivity. frontiersin.org
FTIR Spectroscopy Identification and quantification of Brønsted and Lewis acid sites (with probe molecules like pyridine). acs.orgacs.org
NH₃-TPD Measurement of total acidity and acid strength distribution. researchgate.net
DFT Modeling Theoretical modeling of active site structures and reaction mechanisms. google.com

Studies have shown that a highly intimate mixing of aluminum and silicon atoms is crucial for maximizing catalytic activity. acs.org For example, in the dehydration of ethanol, amorphous aluminosilicates prepared via non-hydrolytic sol-gel (NHSG) methods, which ensure a high homogeneity of Si-Al dispersion, exhibit increased numbers of stronger acid sites and superior catalytic performance compared to conventionally prepared silica-alumina. acs.org Similarly, the catalytic activity of polymeric aluminum chloride-silica composites is directly attributed to the formation of Al-O-Si bonds, which create highly electrophilic aluminum centers that function as potent active sites. researchgate.net The specific geometry of the active site, such as an aluminum ion surrounded by three silicon atoms via oxygen bridging, can create an asymmetrically distributed and extremely strong electrophilic center, significantly boosting catalytic efficiency.

Specific Catalytic Transformations Enabled by Alumanyloxysilanes

The acidic nature of the Al-O-Si linkage makes these materials effective catalysts for a wide range of organic reactions that proceed via carbocationic intermediates.

Friedel-Crafts Reactions

Friedel-Crafts reactions, particularly alkylations, are classic acid-catalyzed processes for forming carbon-carbon bonds. Aluminosilicate (B74896) catalysts, both amorphous and crystalline (zeolites), have proven to be highly effective and reusable catalysts for these transformations. They offer a safer and more environmentally friendly alternative to traditional homogeneous catalysts like AlCl₃.

Mesoporous aluminosilicates with 3D cage-like structures have been used for the C3-selective Friedel-Crafts alkylation of indoles with electron-deficient olefins, achieving excellent yields. researchgate.net The high surface area, large pore volume, and strong acidity of these materials are credited for their high activity. Nanoporous aluminosilicates also efficiently catalyze the reaction of indoles with aldehydes and acetals to produce bis-indolylalkanes. acs.org Layered aluminosilicates, such as montmorillonite (B579905) clay, have demonstrated exceptional activity and durability in the continuous-flow Friedel-Crafts alkylation of arenes with alcohols.

Table 2: Friedel-Crafts Alkylation using Aluminosilicate Catalysts

SubstratesCatalystProduct TypeYieldReference(s)
Indole, ChalconeMesoporous 3D Aluminosilicate (AlKIT-5)3-Alkylindole94%
Indole, BenzaldehydeNanoporous Aluminosilicate (Zeolite Beta)Bis(indolyl)methane98% acs.org
p-Xylene, Benzyl AlcoholMontmorillonite K10Alkylated AreneHigh Conversion
Furan, PhytolY-Type Zeolite2-Alkylated Furan>90% acs.org

Condensation and Polymerization Catalysis

The acidic sites in this compound materials are also capable of catalyzing condensation and polymerization reactions. For example, various amorphous aluminosilicates and zeolites like Al-MCM-41 and Al-SBA-15 are active catalysts for the ring-opening polymerization of tetrahydrofuran (B95107) (THF). researchgate.net Research indicates that both weak and medium strength acid sites contribute to the reaction, with catalysts possessing higher total acidity and larger pores showing greater activity. researchgate.net

Aluminosilicates are also used in acetalization reactions, a type of condensation reaction. Catalysts synthesized from kaolin (B608303) have been successfully used for the acetalization of 3,4-dimethoxybenzaldehyde (B141060) with propylene (B89431) glycol. In the realm of polymer processing, aluminosilicate catalysts like MCM-41 are employed for the catalytic cracking of waste plastics such as polyethylene. This process involves breaking down large polymer chains and can include secondary reactions like oligomerization and polymerization.

Oxidation and Coupling Reactions

While the intrinsic acidity of alumanyloxysilanes is key for many reactions, these materials also serve as excellent supports for metal-based catalysts used in oxidation and coupling reactions. researchgate.net The support can influence the dispersion, stability, and electronic properties of the metallic active phase.

In C-C coupling reactions, a CuO/aluminosilicate catalyst has been shown to be efficient for the aqueous Heck coupling of styrene (B11656) with aryl halides. frontiersin.org Similarly, palladium nanoparticles encapsulated within halloysite, a natural aluminosilicate clay, catalyze Suzuki-Miyaura coupling reactions effectively under aqueous, room-temperature conditions. google.com Iron-containing mesoporous aluminosilicates (Fe-Al-MCM-41) have been developed for the direct alkenylation of phenols with phenylacetylenes, demonstrating the synergy between the aluminosilicate support and a transition metal center. scielo.br

In the field of oxidation, layered aluminosilicates have been used as catalysts for the oxidation of volatile organic compounds (VOCs) like ethanol. Furthermore, chromium-containing takovite-aluminosilicate materials have shown high efficiency in the oxidation of hydrocarbons such as cyclooctene (B146475) and cyclohexane (B81311) using hydrogen peroxide as the oxidant. frontiersin.org Zeolites, a class of crystalline aluminosilicates, are widely used as supports for metal catalysts (e.g., Platinum, Cobalt, Manganese) in various oxidation reactions, including the oxidation of CO, VOCs, and nitrogen oxides (NOx). acs.org The properties of the zeolite, such as Si/Al ratio and pore structure, significantly impact the performance of the supported metal catalyst.

Cyano Silylation Reactions

This compound moieties are implicated as key transient species or components of catalytic systems in cyanosilylation reactions, which involve the addition of a silyl (B83357) cyanide, most commonly trimethylsilyl (B98337) cyanide (TMSCN), to a carbonyl group. This reaction is a crucial method for synthesizing cyanohydrins, which are valuable intermediates in the production of compounds like α-hydroxy acids and β-amino alcohols. google.com The catalysts are often Lewis acidic aluminum complexes that activate the carbonyl substrate.

A well-defined, three-coordinated organoaluminum cation has been demonstrated as an effective pre-catalyst for the cyanosilylation of various aldehydes and ketones under solvent-free and mild conditions. Current time information in Bangalore, IN. The proposed mechanism suggests that the aluminum center of the catalyst coordinates to the carbonyl oxygen of the substrate. This coordination enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the cyanide group from TMSCN. The subsequent transfer of the trimethylsilyl group to the oxygen atom results in the formation of a cyanohydrin trimethylsilyl ether, passing through a state that involves Al-O-Si linkages. Current time information in Bangalore, IN. This process is highly efficient, achieving high turnover numbers (TON) and turnover frequencies (TOF). Current time information in Bangalore, IN.

The versatility of such aluminum-based catalytic systems allows for high chemoselectivity, particularly for the cyanosilylation of aldehydes over ketones. Current time information in Bangalore, IN. Research has shown that with very low catalyst loading (e.g., 0.05 mol%), a variety of aldehydes and ketones can be converted in very short reaction times. Current time information in Bangalore, IN.

Below is a table summarizing research findings for cyanosilylation reactions catalyzed by systems where this compound intermediates are relevant.

Interactive Data Table: Catalytic Cyanosilylation of Carbonyl Compounds
Catalyst System Substrate Reagent Conditions Yield (%) Source(s)
Cationic Organoaluminum Complex Benzaldehyde TMSCN Solvent-free, 5 min >99 Current time information in Bangalore, IN.
Cationic Organoaluminum Complex Acetophenone TMSCN Solvent-free, 5 min 98 Current time information in Bangalore, IN.
Cationic Organoaluminum Complex Cyclohexanone TMSCN Solvent-free, 5 min 99 Current time information in Bangalore, IN.
Cu(II) Coordination Polymer Benzaldehyde TMSCN Methanol, 8h 79.0 google.com
Cu(II) Coordination Polymer + Ionic Liquid Benzaldehyde TMSCN Methanol, 8h 99.0 google.com

Advanced Catalytic Concepts Utilizing this compound Moieties

The unique structural and electronic properties of the Al-O-Si linkage found in this compound are being leveraged in advanced catalytic materials. These concepts aim to enhance catalyst stability, activity, and selectivity by controlling the environment around the active site at the nanoscale.

This compound components are integral to various nanocatalytic and thermocatalytic systems, primarily in the form of amorphous or crystalline aluminosilicates. These materials, which are rich in Al-O-Si bonds, serve as highly effective catalysts or catalyst supports due to their tunable acidity, high surface area, and thermal stability. nih.govmdpi.com

The formation of Al-O-Si bonds is reported to be the essential reason for the high catalytic activity of composite catalysts made from polymeric aluminum chloride and silica gel. acs.orgresearchgate.net These active centers can be formed in situ through methods like mechanical grinding, creating highly active Lewis acid sites. acs.orgresearchgate.netresearchgate.net Such nanocatalysts have demonstrated excellent performance and stability in the synthesis of various organic compounds. acs.orgresearchgate.net

In thermocatalysis, which involves reactions at high temperatures, materials containing this compound linkages, such as alumina-silica mixtures and zeolites, are widely used as catalyst carriers. researchgate.net Their structural integrity at elevated temperatures prevents the sintering or agglomeration of active metal nanoparticles, a common cause of deactivation. nih.govrsc.org For instance, silica coatings on core nanoparticles provide stability at high temperatures and in the presence of steam, which can otherwise hydrolyze Si-O-Si bonds and cause the catalyst structure to collapse. rsc.org Aluminosilicate nanotubes, a specific architecture, can act as nanoreactors themselves, with the inner lumen and outer surface providing different chemical functionalities (Al-OH and Si-O-Si groups, respectively). rsc.org

The table below presents examples of nanocatalytic and thermocatalytic systems that rely on the properties of Al-O-Si linkages.

Interactive Data Table: Nanocatalysis and Thermocatalysis with this compound-Related Components
Catalytic System Application Key Feature Source(s)
Polymeric Aluminum Chloride–Silica Gel Composite Synthesis of xanthene and pyrimidinone In situ formation of Al-O-Si active centers acs.orgresearchgate.netresearchgate.net
Ni on Alumina-Silica Support Partial Oxidation of Methane (B114726) (POM) High thermal stability and dispersion of Ni nanoparticles mdpi.com
Core-Shell Nanoparticles (e.g., Metal@Silica) CO2 Conversion, Hydrogenation Encapsulation of active metal core prevents sintering at high temperatures nih.govrsc.org
Aluminosilicate Nanotubes (Halloysite) Nanoreactors for various reactions Unique dual chemistry of Al2O3 inner and SiO2 outer surfaces rsc.org

Polymeric Nanoreactors Incorporating this compound Architectures

Polymeric nanoreactors represent a sophisticated approach to catalysis, where a catalyst is confined within a polymer-based architecture, such as a micelle or polymersome. academie-sciences.fr This strategy protects the catalyst, allows for reactions in different media (e.g., water), and facilitates catalyst recovery and recycling. academie-sciences.fr While direct examples of polymeric nanoreactors built from this compound polymers are not abundant in literature, the principles of their construction allow for the incorporation of this compound moieties.

This can be achieved in several ways:

Encapsulation: Pre-synthesized aluminosilicate nanoparticles, which are rich in Al-O-Si bonds, can be encapsulated within the core of a self-assembled amphiphilic block copolymer micelle. academie-sciences.frrsc.org The polymer shell would control substrate access to the catalytic core and provide solubility to the entire nanoreactor assembly.

Polymer Support Functionalization: A polymer backbone can be functionalized with molecular precursors, such as organo-aluminums and organo-silanes. Subsequent treatment could then form the this compound (Al-O-Si) linkages, creating a polymer-supported catalyst where the active sites are an integral part of the polymer matrix. nih.govroutledge.com The design of the polymer support, including its rigidity and the density of catalytic sites, can be tuned to enhance catalytic activity beyond that of non-supported analogues. nih.gov

These approaches combine the robust and tunable catalytic properties of aluminosilicate materials with the process advantages of polymer-supported systems, offering a promising direction for creating highly efficient and recyclable catalysts. mdpi.comiupac.org

Regeneration, Deactivation, and Reusability Studies of this compound Catalysts

The lifecycle of a heterogeneous catalyst, including its deactivation, potential for regeneration, and reusability, is a critical factor for its industrial and economic viability. catalysis.blogunirc.it For catalysts based on this compound or related aluminosilicate structures, these aspects have been extensively studied.

Deactivation Mechanisms: Catalyst deactivation refers to the loss of activity and/or selectivity over time. For aluminosilicate-based catalysts, common deactivation mechanisms include:

Fouling or Coking: This is the physical deposition of carbonaceous materials (coke) on the catalyst surface, which blocks pores and covers active sites. osti.gov This is a particularly common and rapid deactivation pathway in hydrocarbon processing but can often be reversed. scispace.comrsc.org Studies on the dehydration of alcohols over silica-alumina have shown that deactivation occurs via the coverage of active sites by coke precursors formed from reactant or product molecules. osti.govsemanticscholar.org

Thermal Degradation and Sintering: At high reaction temperatures, the catalyst can undergo structural changes. This can involve the sintering (agglomeration) of the active metal particles supported on the aluminosilicate, or the collapse of the support's pore structure itself, leading to a loss of surface area and active sites. scispace.comresearchgate.net

Poisoning: This involves the strong chemisorption of impurities from the feedstock onto the catalytic active sites, rendering them inactive. Acidic sites on aluminosilicates are susceptible to poisoning by basic compounds like amines or ammonia. scispace.com Exposure to moisture at high temperatures can also lead to a loss of activity. google.com

Regeneration Methods: Regeneration is the process of restoring a deactivated catalyst's activity. For aluminosilicate catalysts deactivated by coke, the most common method is calcination , which involves burning off the coke in a controlled stream of air or an oxygen-containing gas at elevated temperatures (e.g., 500 °C). rsc.orgshokubai.org Other regeneration strategies include:

Treatment with anionic reagents to restore activity lost due to moisture exposure. google.com

Multi-step procedures involving oxidation, treatment with chlorine gas to redisperse metals, steaming, and reduction for complex metal-zeolite catalysts. wipo.int

Reusability: The ability of a catalyst to be reused for multiple reaction cycles without significant loss of performance is a key advantage of heterogeneous systems. Many catalysts containing Al-O-Si linkages exhibit excellent reusability.

Interactive Data Table: Reusability of this compound-Related Catalysts
Catalyst Reaction Number of Cycles Performance Note Source(s)
Mesoporous Aluminosilicate DCPD Oligomerization 5 Stable activity after regeneration by calcination. shokubai.org
Calcium-modified Aluminosilicate Geopolymer Biodiesel Production Multiple High catalytic activity was preserved. rsc.org
PAC-Silica Gel Composite Xanthene Synthesis 6 Good stability and reusability. acs.orgresearchgate.net
Halloysite-based Nanocatalyst Benzopyranopyrimidine Synthesis 5 Low loss of activity. researchgate.net

Vii. Alumanyloxysilane in Advanced Materials Science Research

Role as a Constituent in Inorganic Polymers and Hybrid Materials

Inorganic polymers with backbones composed of elements other than carbon, such as silicon and aluminum, offer unique properties not typically found in organic polymers, including enhanced thermal stability and chemical resistance. researchgate.net Alumanyloxysilane units are foundational to a significant class of these materials, often referred to as aluminosilicate (B74896) inorganic polymers or geopolymers. researchgate.net These are synthesized from aluminosilicate sources that react to form a three-dimensional network of Si-O-Al bonds. ceramics-silikaty.cz

Hybrid materials, which combine inorganic and organic components at a molecular level, also leverage this compound chemistry. science.gov The sol-gel process, for instance, uses molecular precursors like metal alkoxides to create inorganic-organic polymer networks. csic.es This method allows for the synthesis of hybrid materials under mild conditions, incorporating the robustness of the aluminosilicate framework with the functionality of organic polymers. csic.es

Polysiloxanes, commonly known as silicones, are polymers with a repeating silicon-oxygen backbone. The incorporation of aluminum, creating this compound linkages, modifies the polymer's properties. In aluminosilicates, aluminum atoms substitute silicon atoms in the tetrahedral framework. ceramics-silikaty.cz This substitution of a trivalent Al³⁺ for a tetravalent Si⁴⁺ creates a net negative charge in the framework, which must be balanced by cations, influencing the material's surface chemistry and reactivity. researchgate.net

The formation of these frameworks often begins with the condensation of silanol (B1196071) (Si-OH) and aluminol (Al-OH) groups, leading to the creation of the characteristic Si-O-Al bonds that form the backbone of the material. ceramics-silikaty.cz The structure of aluminosilicate melts and glasses is dominated by three-dimensionally interconnected tetrahedra, often forming 6-membered rings. jst.go.jp The distribution of aluminum within the silicate (B1173343) structure is a key factor that determines the physicochemical properties of the resulting material. frontiersin.org Molecular dynamics studies show that Al-O-Si bond breakage can be initiated by the protonation of the bridging oxygen atom, a key step in the dissolution and rearrangement of these frameworks. frontiersin.org

Geopolymers are a class of inorganic polymers synthesized from aluminosilicate source materials through a process called alkali activation. rsc.org This process involves the reaction of a solid aluminosilicate powder, such as metakaolin or fly ash, with a highly alkaline solution (e.g., sodium or potassium hydroxide (B78521) and silicate) to produce a hardened binder. researchgate.netwhiterose.ac.uk The resulting material is a three-dimensional amorphous to semi-crystalline aluminosilicate network, essentially a large-scale this compound structure. nih.gov

Alkali-activated materials (AAMs) is a broader term that encompasses geopolymers and other binders formed by the reaction of an aluminosilicate precursor with an alkaline activator. whiterose.ac.uk The fundamental chemistry involves the dissolution of the aluminosilicate source to release silicate and aluminate monomers, which then polymerize to form the Al-O-Si network. rsc.orghilarispublisher.com The properties of the final material, such as compressive strength and durability, are highly dependent on the nature of the aluminosilicate precursor and the composition of the alkaline activator. mdpi.comuj.ac.za Research has shown that iron-rich aluminosilicate sources, like laterite, can also be used, where iron atoms may be incorporated into the geopolymer network, forming ferro-poly(sialate) units. uj.ac.zawhiterose.ac.uk

Integration into Nanostructured Materials

This compound units are fundamental to the synthesis of various nanostructured materials, where controlling structure at the nanoscale leads to unique properties and applications. core.ac.uk These materials, including porous frameworks and thin films, benefit from the robust and versatile chemistry of the Al-O-Si linkage.

Porous materials with this compound frameworks, such as zeolites and mesoporous aluminosilicates, are of significant interest for applications in catalysis, separation, and adsorption. uni-muenchen.deelsevier.es The synthesis of these materials often involves creating pores or voids within the aluminosilicate structure. uni-muenchen.de

Several methods are employed to create this porosity:

Templating: This involves using structure-directing agents (SDAs), such as surfactants or block copolymers, around which the aluminosilicate framework forms. academie-sciences.fr Subsequent removal of the template leaves behind a porous structure. academie-sciences.fr

Sol-Gel Processing: This technique involves the hydrolysis and condensation of molecular precursors, like silicon and aluminum alkoxides, to form a porous gel network. encyclopedia.pub

Solvent-Free Synthesis: These methods aim to reduce aqueous waste and can produce porous materials by minimizing the amount of water, which also acts as a catalyst for the formation of Si-O-Al bonds. rsc.org

The resulting porous aluminosilicates can have very high surface areas and tailored pore sizes, making them highly effective for a range of applications. core.ac.ukuni-muenchen.de For instance, fluorescent porous aluminosilicate nanoparticles have been created in a one-pot synthesis procedure for potential use as tracers. academie-sciences.fr

Table 1: Properties of Porous Aluminosilicate Materials
Material TypeSynthesis Precursor(s)Key PropertyReported Value/FindingApplication Area
Mesoporous Aluminosilicate NanoparticlesTetraethylorthosilicate (TEOS), Tetraethylammonium hydroxide (TEAOH), Rhodamine BPorosityMesoporous structure with narrow pore size distribution. academie-sciences.frTracers, Sensors academie-sciences.fr
Geopolymer CompositesMetakaolin, Calcined ClaystonesPorosity (after heat treatment)Becomes porous and friable above 1200°C. orientjchem.orgHigh-temperature insulation orientjchem.org
Zeolite AAluminosilicate sourcesPore StructureSupercages with an inside diameter of ~11 Å. nih.govMagnetic materials (when hosting K clusters) nih.gov
Porous Phosphate (B84403) CementChemosynthetic Al₂O₃·2SiO₂ powders, phosphoric acid, Al powderPorosityControllable from 40% to 83%. mdpi.comHigh-temperature stable materials mdpi.com

Atomic Layer Deposition (ALD) is a thin-film deposition technique that allows for the growth of highly uniform and conformal films with atomic-level precision. wikipedia.org The process involves sequential, self-limiting surface reactions using two or more gaseous precursors. rsc.orgwikipedia.org To deposit aluminosilicate thin films, precursors containing aluminum and silicon are used.

Common precursors include:

Metal Halides and Alkoxides: Combinations like aluminum chloride (AlCl₃) and silicon alkoxides (e.g., tetramethyl orthosilicate) can be used. researchgate.net In some processes, an aluminum alkoxide like aluminum tri-isopropoxide can serve as both the aluminum and oxygen source when reacted with a metal chloride. rsc.orgnih.gov

Metalorganics: Trimethylaluminum (B3029685) (TMA) is a standard aluminum precursor, often used with a silicon source and an oxygen source like water or ozone to build the aluminosilicate film layer by layer. wikipedia.orgresearchgate.net

This technique enables the creation of complex nanolaminates of aluminum oxide and silicon dioxide. researchgate.net The ability to precisely control the film thickness and composition by varying the ALD cycles allows for the tuning of material properties, such as the refractive index, which is critical for optical applications like interference filters. researchgate.net Research has demonstrated the deposition of aluminum silicate thin films with refractive indexes tunable between 1.47 and 1.59. researchgate.net

Table 2: ALD Processes for Aluminosilicate and Related Thin Films
Film MaterialAluminum PrecursorSilicon/Oxygen Precursor(s)Deposition Temp.Key Finding/Property
Aluminum SilicateTrimethylaluminum (TMA)Silicon tetrachloride (SiCl₄), WaterNot specifiedAluminum fosters silicate deposition by enhancing the reaction of silicon precursors. researchgate.net
Aluminum Oxide (Al₂O₃)Aluminum trichloride (B1173362) (AlCl₃)Aluminum tri-isopropoxide (Al(OⁱPr)₃)300 °CGrowth rate of 0.8 Å/cycle without a separate oxygen source. rsc.org
Aluminum SilicateVarious Al precursorsVarious Si precursorsNot specifiedRefractive index tunable between 1.47 and 1.59 by varying silicon content. researchgate.net
Aluminum (metal)Dimethylethylaminealane (DMEAA)N/A (reducing agent)Not specifiedHigh-quality (111) oriented Al films grown on a Ti underlayer. arxiv.org

Performance-Based Studies of this compound-Enabled Materials

The performance of materials derived from this compound units is a direct consequence of their composition and microstructure. Research extensively studies these properties to optimize materials for specific applications.

In the realm of geopolymers, the choice of the aluminosilicate source significantly impacts mechanical strength. Studies comparing geopolymers made from different precursors like metakaolin and calcined claystones show marked differences in compressive and flexural strength. mdpi.com For example, geopolymer composites from calcined kaolinitic claystones have demonstrated higher compressive strengths (up to 95.2 MPa) compared to those from metakaolin (57.7 MPa). mdpi.com Similarly, replacing metakaolin with sources like fly ash or slag can increase strength, whereas additions like bentonite (B74815) may decrease it. ije.ir The thermal stability is also a key performance metric; many geopolymer systems show excellent stability up to 1000°C. orientjchem.org

For hybrid materials, the incorporation of an inorganic this compound network can greatly enhance the performance of a base polymer. For instance, adding nanoparticles to a geopolymer matrix can improve its chemical, physical, and mechanical characteristics. uni-muenchen.de The addition of ZnO nanoparticles to ground waste concrete-based inorganic polymers has been shown to increase compressive strength. mdpi.com In another study, aluminosilicate fibers and particles used as fillers in geopolymers increased thermal stability and reduced volumetric shrinkage. orientjchem.org These performance enhancements are critical for developing advanced composites for construction, aerospace, and other demanding fields.

Table 3: Performance Data of this compound-Enabled Materials
Material SystemPrecursor/FillerPerformance MetricResult/ValueReference
Metakaolin-based Geopolymer CompositeMetakaolin (M1)Compressive Strength57.7 MPa mdpi.com
Calcined Claystone-based Geopolymer CompositeCalcined Claystone (M2)Compressive Strength95.2 MPa mdpi.com
Metakaolin-based Geopolymer CompositeMetakaolin (M1)Flexural Strength9.1 MPa mdpi.com
Calcined Claystone-based Geopolymer CompositeCalcined Claystone (M2)Flexural Strength12.7 MPa mdpi.com
Laterite-based Inorganic Polymer (Alkaline Activated)Lateritic Clay28-day Compressive Strength40 MPa whiterose.ac.uk
Laterite-based Inorganic Polymer (Acid Activated)Lateritic Clay28-day Compressive Strength62 MPa whiterose.ac.uk
Ground Waste Concrete Inorganic Polymer1% ZnO NanoparticlesCompressive Strength23 MPa mdpi.com

Investigation of Structure-Performance Relationships in Functional Materials

The functionality of aluminosilicate materials is intrinsically linked to their atomic and molecular architecture. Modern crystallography and materials science dedicate significant effort to deciphering these structure-property relationships to tailor materials for specific applications. nih.gov The arrangement of silicon (Si) and aluminum (Al) atoms within the oxide framework, the Si/Al ratio, the presence of charge-balancing cations, and the nanoporous nature of many of these materials are all critical determinants of their performance. iucr.orgscielo.org.mx

Zeolites, a prominent class of crystalline aluminosilicates, exemplify this relationship. Their well-defined pore structures, with openings typically at the sub-nanometre scale, give rise to shape-selective catalytic properties. scielo.org.mx The substitution of Si⁴⁺ with Al³⁺ in the framework creates a net negative charge, which is balanced by cations that can be exchanged, leading to applications in ion exchange and catalysis. The performance of these materials in applications ranging from catalysis to adsorption is directly governed by these structural features. scielo.org.mx

In amorphous aluminosilicate glasses, the relationship is equally critical, though governed by different structural principles. The "Al-avoidance principle," which suggests that Al-O-Al linkages are energetically unfavorable compared to Si-O-Al linkages, has been a long-standing concept. However, recent models, such as the modified random network (NMRN) model, propose that the breaching of this principle is essential for understanding the distribution of AlO₄ and SiO₄ structural units. acs.org This distribution, in turn, dictates properties like devitrification behavior upon heating and the formation of crystalline phases, which is crucial for creating glass-ceramics with specific mechanical and thermal properties. acs.org

Research has also explored the creation of hierarchical composites. For instance, a composite made from MXene, nickel, and an aluminosilicate glass demonstrated high-performance microwave absorption. nih.gov The hierarchical structure, featuring highly oriented MXene within a mesoporous glass matrix, effectively balanced conduction and polarization losses, leading to superior microwave attenuation. This performance is a direct result of the engineered multi-scale structure. nih.gov

Table 1: Structure-Performance Correlation in Selected Aluminosilicate Materials

Material Class Key Structural Feature Resulting Performance Characteristic Application Area
Zeolites Uniform, sub-nanometre pores; Si/Al ratio Shape-selective catalysis; Ion exchange capacity Catalysis, Adsorption, Water Purification
Aluminosilicate Glasses Distribution of SiO₄ and AlO₄ units; Al-O-Al linkages Controlled crystallization; Mechanical and thermal stability High-strength glass-ceramics, Waste immobilization

Applications in Energy Conversion and Storage Systems

The unique properties of aluminosilicate materials make them valuable in the ongoing quest for efficient energy conversion and storage technologies. Their applications span from enhancing the performance of catalysts in energy conversion processes to serving as critical components in energy storage devices.

In the realm of energy conversion, aluminosilicates are often used as catalyst supports. Their high surface area, thermal stability, and tunable acidity are highly desirable. For example, nickel-based catalysts supported on silicon carbide (SiC) modified with calcium aluminate have been developed for steam reforming of methane (B114726) to produce hydrogen. mdpi.com The aluminate modification helps to prevent coke formation, a common issue that deactivates catalysts in this process. mdpi.com

In energy storage, aluminosilicates are investigated for various roles in batteries and capacitors. Aluminum-ion batteries (AIBs) are an emerging technology where aluminum metal serves as the anode. oaepublish.com While challenges remain with the aluminum anode, such as the formation of a passivating oxide layer, research into cathode materials and electrolytes is active. oaepublish.com Metal-Organic Frameworks (MOFs), which can be built from aluminum, have been explored for gas storage (hydrogen, methane) and as components in batteries due to their high porosity and tunable structures. rsc.org

Furthermore, aluminosilicate glasses are being developed for applications such as solid electrolytes or as matrices for immobilizing waste from nuclear energy processes, where their structural stability is paramount. acs.org The modification of sodium aluminosilicate glasses through ion exchange has been shown to create compressive stress on the surface, significantly strengthening the material for demanding applications. dtic.mil

Table 2: Research Findings on Aluminosilicates in Energy Systems

Application Aluminosilicate Material/Role Key Finding Reference
Hydrogen Production Calcium Aluminate-modified SiC support for Ni catalyst Enhanced resistance to coke formation and improved catalyst stability. mdpi.com
Energy Storage Aluminum-ion battery (AIB) anode High theoretical volumetric capacity, but challenges with oxide layer and dendrite growth persist. oaepublish.com
Gas Storage Metal-Organic Frameworks (MOFs) High surface area and porosity enable efficient storage of gases like H₂ and CH₄. rsc.org

Surface Science and Interface Phenomena of this compound-Modified Surfaces

The surface properties of aluminosilicate materials and the phenomena that occur at their interfaces are critical to their function, particularly in catalysis, composites, and sensing. The outermost atomic layers govern how these materials interact with their environment.

The surface of aluminosilicates is typically characterized by the presence of hydroxyl (-OH) groups, specifically silanol (Si-OH) and aluminol (Al-OH) groups. beilstein-journals.orgacs.org The nature and density of these groups dictate the surface's hydrophilicity and reactivity. Surface modification techniques aim to alter these properties by reacting these hydroxyl groups with other molecules. For instance, organosilanes like chlorotrimethylsilane (B32843) can be used to render the surface less hydrophilic. acs.org Studies have shown that the silation of aluminosilicates is not simply an additive effect of reacting with silica (B1680970) and alumina (B75360) surfaces, indicating a unique reactivity for the mixed-oxide surface. acs.org

A notable example is the aluminosilicate nanotube known as imogolite, which has an outer surface composed of Al-OH groups. beilstein-journals.orgoup.com This surface can be functionalized through robust bonding with phosphate groups of organic molecules. This modification has been used to attach alkyl chains, making the naturally hydrophilic nanotubes hydrophobic, and to graft polymer chains via surface-initiated polymerization. beilstein-journals.orgoup.com Such modifications are crucial for creating novel organic-inorganic nanohybrid systems where the interface between the two components is precisely controlled. oup.com

The interface between aluminosilicates and other materials, such as liquid metals, is also a subject of fundamental study. High-resolution microscopy has provided evidence for the ordering of liquid aluminum atoms adjacent to a crystalline alumina (Al₂O₃) interface at high temperatures. epfl.ch This crystal-induced ordering in the liquid may play a significant role in processes like liquid-phase epitaxial growth and high-temperature wetting, which are important in creating metal-ceramic composites. epfl.ch Understanding these interfacial phenomena is key to controlling the structure and properties of advanced materials. scilit.comresearchgate.net

Table 3: Compound Names Mentioned

Compound Name
Alumina
Aluminum
Aluminum Chloride
Aluminum Hydride
Aluminum Oxide
Calcium Aluminate
Chlorotrimethylsilane
Dodecylphosphoric acid
Methane
Nickel
Octadecylphosphonic acid
Silicon
Silicon Carbide
Silicon Dioxide
Tris(trimethylsilyl)silyl
Water

Viii. Precursor Chemistry of Alumanyloxysilane

Design Principles for Alumanyloxysilane-Based Precursors

The ligands attached to the aluminum and silicon centers in an this compound precursor play a crucial role in determining its reactivity and decomposition pathway. By systematically modifying the steric and electronic properties of these ligands, it is possible to control the precursor's stability and the temperature at which it transforms into the target material.

For instance, bulky ligands can be employed to prevent premature polymerization and enhance the volatility of the precursor, which is particularly important for chemical vapor deposition (CVD) techniques. The choice of alkoxy or aryloxy groups can also influence the decomposition mechanism, with different ligands leading to varying levels of carbon contamination in the final material. The use of chelating ligands can further stabilize the precursor molecule, allowing for a more controlled release of the organic components upon heating.

Research into organoaluminum compounds has demonstrated that the steric bulk of ligands, such as in tris(β-ketoiminate) aluminium(III) complexes, directly impacts the coordination around the metal center and, consequently, the decomposition profile of the compound. This principle of ligand--based tunability is directly applicable to the design of this compound precursors to achieve lower decomposition temperatures and cleaner conversion to the desired aluminosilicate (B74896) phase.

Table 1: Influence of Ligand Properties on Precursor Characteristics

Ligand PropertyEffect on PrecursorDesired Outcome for Material Synthesis
Steric Bulk Increases volatility, prevents premature polymerization.Enhanced suitability for CVD applications.
Electronic Nature Influences bond strengths and decomposition pathways.Cleaner decomposition with minimal carbon residue.
Chelation Enhances thermal stability of the precursor.Controlled decomposition and material formation.
Leaving Group Ability Facilitates the removal of organic fragments.Formation of pure, uncontaminated inorganic materials.

The synthesis of multimetallic materials, such as aluminosilicates, can be approached through either multi-source or single-source precursor strategies. The multi-source approach involves the use of separate precursor molecules for each metallic element, for example, an aluminum alkoxide and a silicon alkoxide. While this method offers flexibility in adjusting the stoichiometry of the final material, it can suffer from differing hydrolysis and condensation rates of the individual precursors, leading to compositional inhomogeneity.

In contrast, the single-source precursor strategy, which is central to the application of alumanyloxysilanes, utilizes a single molecule that contains all the necessary elements in the desired stoichiometric ratio. This approach offers significant advantages in achieving a homogeneous distribution of elements at the molecular level. The pre-existing Al-O-Si linkage in this compound precursors ensures that this connectivity is maintained during the transformation to the solid-state material, resulting in a more uniform and well-defined aluminosilicate.

The use of a single molecular precursor, such as bis(sec-butoxy)-aluminoxy-triethoxysilane, has been shown to be effective in the synthesis of mesoporous aluminosilicates with controlled Si/Al ratios. This strategy allows for the stoichiometric incorporation of aluminum into the silica (B1680970) framework, leading to materials with well-defined acidic properties and larger pore diameters compared to those prepared from multi-source precursors.

Table 2: Comparison of Single-Source and Multi-Source Precursor Strategies

FeatureSingle-Source PrecursorsMulti-Source Precursors
Compositional Control High (stoichiometry is fixed in the molecule).Moderate to High (adjustable by mixing precursors).
Homogeneity Excellent (molecular-level mixing).Can be challenging due to different reaction rates.
Synthesis Complexity Can be complex to synthesize the precursor molecule.Simpler to obtain individual precursors.
Material Purity Often higher due to cleaner decomposition pathways.May lead to phase segregation and impurities.

Thermal Decomposition Pathways and Product Formation of this compound Precursors

The thermal decomposition of this compound precursors is a critical step in the formation of the final inorganic material. The process typically involves the elimination of organic ligands and the condensation of the inorganic framework. The specific decomposition pathway is highly dependent on the nature of the ligands and the heating conditions.

For this compound precursors with alkoxy ligands, the decomposition can proceed through several mechanisms, including β-hydride elimination, which releases an alkene and a metal hydride, or hydrolysis and condensation reactions if water is present. The goal is to design a precursor that decomposes cleanly, leaving behind the desired aluminosilicate material with minimal organic or other contaminants.

Application as Precursors for Metal Oxide and Nitride Nanocrystals

The primary application of this compound precursors is in the synthesis of aluminosilicate materials, which are a class of metal oxides. The inherent Al-O-Si linkage makes them ideal for forming materials such as zeolites, mesoporous aluminosilicates, and other alumina-silica composites with controlled stoichiometry and high homogeneity. These materials find widespread use as catalysts, adsorbents, and ceramic components.

The use of this compound precursors for the synthesis of nitride nanocrystals is less established in the scientific literature. The formation of metal nitrides typically requires a nitrogen source and often proceeds through different chemical pathways than oxide formation. Single-source precursors for aluminum nitride (AlN), for example, often involve nitrogen-containing ligands or reaction with ammonia (B1221849) at high temperatures. One successful approach has been the use of urea complexes of aluminum trichloride (B1173362), which decompose to form AlN nanostructures.

While there is no direct evidence in the reviewed literature for the use of this compound precursors in the synthesis of pure nitride nanocrystals, the possibility of forming aluminum oxynitride materials from these precursors, perhaps through reaction with a nitrogen source under specific conditions, could be an area for future research. The versatility of precursor chemistry suggests that with appropriate ligand design and reaction conditions, the application of molecules containing Al-O-Si linkages could potentially be extended to nitride-containing material systems.

Ix. Emerging Research Directions and Future Outlook for Alumanyloxysilane Chemistry

Advanced Synthesis Techniques for Complex Alumanyloxysilane Structures

The synthesis of alumanyloxysilanes and related aluminosilicates is evolving beyond traditional methods, enabling the creation of materials with precisely controlled structures and properties.

Modern synthetic approaches are moving towards more sophisticated and controlled methodologies. Non-hydrolytic sol-gel routes, for instance, avoid water and rely on the reactions of metal alkoxide precursors to form Al-O-Si bonds, offering an alternative to classical hydrolytic sol-gel methods ceramics-silikaty.cz. Hydrothermal and solvothermal techniques, which employ solvents under high pressure and temperature, allow for the crystallization of complex structures like zeolites with specific pore architectures iucr.orgmdpi.com.

A significant trend is the use of single-source precursors, where both aluminum and silicon are present in the same molecule in a desired stoichiometric ratio. This approach offers better control over the final composition of the aluminosilicate (B74896) material ceramics-silikaty.cz. For example, the thermolysis of {Me2Al[OSi(OtBu)3]}2 has been used to generate aluminosilicate materials ceramics-silikaty.cz.

Solvent-free synthesis is another emerging area, driven by the principles of green chemistry. These methods, often involving mechanochemical grinding or solid-state reactions, reduce waste and energy consumption. For instance, a sustainable solvent-free route for synthesizing aluminosilicate EU-1 zeolite has been reported, achieving a high product yield mdpi.com.

Several advanced synthesis techniques are being explored to create complex this compound and aluminosilicate structures, as detailed in the table below.

Synthesis TechniqueDescriptionKey AdvantagesExample Application
Hybrid Sol-Gel Utilizes a combination of precursors, such as boehmite sol for alumina (B75360) and tetraethyl orthosilicate (B98303) (TEOS) for silica (B1680970), to create aluminosilicates with varying Al2O3:SiO2 ratios. rsc.orgCost-effective compared to using only alkoxide precursors; allows for detailed study of structural evolution with temperature. rsc.orgSynthesis of mullite (B73837) and other high-temperature ceramics. rsc.org
Microemulsion Technique Employs microemulsions as nanoreactors for the synthesis of nanoporous and microporous aluminosilicates at room temperature. cmu.ac.thSimple procedure, short processing time, and mild reaction conditions. cmu.ac.thCreation of high-surface-area amorphous aluminosilicates. cmu.ac.th
Solvent-Free Synthesis Involves the reaction of solid precursors without the use of solvents, often aided by mechanochemistry or elevated temperatures.Environmentally friendly, reduces waste, and can lead to high product yields. mdpi.comSustainable synthesis of aluminosilicate EU-1 zeolite. mdpi.com
Hydrothermal Synthesis with Active Sources Uses hydrothermal methods with specially prepared active sources, such as aluminosilica perhydrate hydrogel, to create novel structures. mdpi.comCan lead to the formation of new molecular sieve structures not achievable with conventional reactants. mdpi.comSynthesis of new aluminosilicate molecular sieves like BUCT-3. mdpi.com

Multiscale Modeling and Experimental Integration in this compound Research

Computational modeling has become an indispensable tool for understanding and predicting the behavior of this compound-based materials across different length and time scales.

Multiscale modeling approaches are being employed to bridge the gap between atomic-level interactions and macroscopic properties. At the quantum mechanical level, density functional theory (DFT) is used to study the electronic structure and reaction mechanisms, such as the hydrolysis of Al-O-Si bonds in acidic conditions mdpi.com. Molecular dynamics (MD) simulations, using both reactive and non-reactive force fields, can model the formation and structure of aluminosilicate gels and glasses researchgate.netgeorgefox.edu.

Coarse-grained (CG) models, which group atoms into larger "beads," allow for the simulation of larger systems and longer timescales. For example, coarse-grained Monte Carlo (CGMC) simulations have been used to model the nucleation and pore structure of alkali-activated aluminosilicate gels nih.gov. These computational predictions are increasingly being integrated with experimental data from techniques like NMR spectroscopy and X-ray diffraction to validate and refine the models rsc.org. This synergy between simulation and experiment is accelerating the design of new materials with desired properties.

The table below summarizes various modeling techniques and their applications in this compound research.

Modeling TechniqueScaleKey Insights Provided
Density Functional Theory (DFT) Quantum (atomic/molecular)Reaction pathways, bond energies, electronic structure. mdpi.com
Molecular Dynamics (MD) AtomisticFormation mechanisms of gels, structural properties, diffusion of ions and molecules. georgefox.edu
Coarse-Grained Monte Carlo (CGMC) MesoscaleNucleation of gels, pore size distribution, nanostructure evolution. nih.gov

Sustainable and Green Chemistry Approaches in this compound Synthesis and Application

The principles of green chemistry are increasingly influencing the synthesis and application of alumanyloxysilanes and related materials.

A major focus is the use of sustainable and renewable raw materials. This includes the synthesis of zeolites and other aluminosilicates from natural minerals, which is an energy-saving and environmentally friendly approach rsc.org. Another avenue is the use of industrial byproducts, such as fly ash, as a source of alumina and silica for the production of geopolymers, which are considered a low-carbon alternative to Portland cement researchgate.net.

As previously mentioned, solvent-free synthesis methods are gaining traction as a way to reduce the environmental impact of chemical processes mdpi.com. While some solvent-free methods for pure silica zeolites have used toxic fluoride (B91410) species, recent research has focused on developing fluoride-free sustainable routes for aluminosilicate zeolites mdpi.comresearchgate.net. The development of catalytic processes that are more efficient and use less hazardous substances is also a key aspect of green chemistry in this field.

The table below highlights some green chemistry approaches in the context of this compound chemistry.

Green Chemistry ApproachDescriptionExample
Use of Natural Minerals Synthesizing aluminosilicates from naturally occurring minerals instead of refined chemicals. rsc.orgSynthesis of zeolite Y from natural aluminosilicate minerals for fluid catalytic cracking. rsc.org
Solvent-Free Synthesis Conducting reactions in the solid state to eliminate the need for solvents. mdpi.comSustainable synthesis of aluminosilicate EU-1 zeolite without solvents. mdpi.com
Use of Industrial Byproducts Utilizing waste materials like fly ash as precursors for aluminosilicate synthesis.Formation of geopolymer gels from fly ash.
Fluoride-Free Synthesis Developing synthetic routes that avoid the use of toxic fluoride species. mdpi.comresearchgate.netTrue sustainable synthesis of aluminosilicate EU-1 zeolite without fluoride. mdpi.comresearchgate.net

Exploration of Novel this compound-Derived Functional Materials

Research into alumanyloxysilanes is paving the way for a new generation of functional materials with a wide range of applications.

Geopolymers, which are amorphous to semi-crystalline aluminosilicate materials, are being extensively studied for their potential as sustainable construction materials, for waste immobilization, and as coatings researchgate.net. They are formed by the reaction of an aluminosilicate source with an alkaline or acidic activator researchgate.net.

The unique pore structures of zeolitic aluminosilicates make them highly valuable as catalysts, sorbents, and ion exchangers mdpi.com. Recent innovations include the development of 3D-printed biocarriers from aluminosilicate zeolites for use in bioreactors. These structures provide a high surface area for microbial biofilm growth, enhancing the efficiency of processes like wastewater treatment mdpi.com.

Furthermore, the modification of natural aluminosilicate nanotubes, such as halloysite, is being explored to create advanced composite materials. By functionalizing the surfaces of these nanotubes, researchers are developing novel polymer nanocomposites with improved thermal and mechanical properties rsc.org. A notable example includes the mention of a complex this compound derivative as a component in a patented biocidal paint, highlighting the potential for these compounds in specialized applications mdpi.com.

The table below lists some of the novel functional materials derived from alumanyloxysilanes and their applications.

Functional MaterialKey FeaturesPotential Applications
Geopolymers Amorphous or semi-crystalline, good mechanical properties, low-carbon footprint. researchgate.netSustainable building materials, waste encapsulation, fire-resistant coatings. researchgate.net
3D-Printed Zeolite Biocarriers High surface area, controlled porosity, customized shapes. mdpi.comBioreactors for wastewater treatment and biotechnological processes. mdpi.com
Functionalized Aluminosilicate Nanotubes High aspect ratio, tunable surface chemistry. rsc.orgReinforcement for polymer composites, drug delivery systems, catalysts. rsc.org
Specialty Coatings Incorporation of this compound complexes to impart specific properties.Biocidal paints. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing alumanyloxysilane, and how can researchers optimize reaction conditions to improve yield?

  • Methodological Answer : this compound synthesis typically involves the reaction of aluminum precursors (e.g., aluminum hydrides) with silanol derivatives under anhydrous conditions. To optimize yields:

  • Use inert atmospheres (argon/glovebox) to prevent hydrolysis .
  • Monitor reaction progress via <sup>27</sup>Al NMR to track aluminum coordination changes .
  • Control stoichiometry rigorously, as excess silanol may lead to side products like polysiloxanes .
    • Data Example : Common characterization data includes <sup>29</sup>Si NMR (δ −80 to −110 ppm for Si–O–Al linkages) and FTIR (950–1100 cm<sup>−1</sup> for Si–O–Al stretches) .

Q. How should researchers characterize the purity and structural identity of this compound compounds?

  • Methodological Answer : Combine multiple analytical techniques:

  • Elemental Analysis : Confirm stoichiometry (C/H/N via combustion analysis; Al/Si via ICP-OES) .
  • Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR for organic substituents; <sup>27</sup>Al NMR to distinguish tetrahedral vs. octahedral Al centers .
  • X-ray Diffraction : Resolve crystal structures to confirm bonding motifs .
    • Validation Tip : Cross-reference data with computational models (e.g., DFT calculations for NMR chemical shifts) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and flame-resistant lab coats due to potential pyrophoric aluminum intermediates .
  • Ventilation : Conduct reactions in fume hoods to mitigate exposure to volatile byproducts (e.g., hydrogen gas) .
  • Waste Disposal : Quench residues with isopropanol/water mixtures before disposal to neutralize reactive Al species .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity trends of this compound with carbonyl compounds?

  • Methodological Answer :

  • Systematic Variation : Test reactivity under controlled conditions (temperature, solvent polarity, catalyst loading) to identify outliers .
  • Mechanistic Probes : Use isotopic labeling (e.g., D2O quenching) to trace proton transfer pathways .
  • Literature Meta-Analysis : Compare datasets across studies, noting differences in Al/Si ratios or solvent systems that may explain discrepancies .
    • Example Contradiction : Conflicting reports on ester vs. ketone selectivity may arise from undetected moisture levels altering Al coordination .

Q. What strategies are effective for studying the hydrolytic stability of this compound in aqueous environments?

  • Methodological Answer :

  • Kinetic Monitoring : Use pH-stat titrations or <sup>29</sup>Si NMR to track hydrolysis rates .
  • Environmental Simulations : Expose compounds to buffered solutions (pH 4–10) and analyze degradation products via LC-MS .
  • Computational Modeling : Predict hydrolysis pathways using molecular dynamics simulations (e.g., water diffusion into Al–O–Si networks) .

Q. How can computational chemistry enhance the design of this compound-based catalysts?

  • Methodological Answer :

  • DFT Studies : Calculate transition-state energies for key reactions (e.g., C–H activation) to identify optimal Al/Si geometries .
  • Docking Simulations : Model substrate-catalyst interactions to predict regioselectivity .
  • Benchmarking : Validate computational models against experimental spectroscopic data (e.g., IR frequencies, bond lengths) .

Methodological Best Practices

  • Data Reproducibility : Document synthetic procedures in detail, including exact stoichiometry, solvent drying methods, and purification techniques .
  • Contradiction Analysis : Use iterative hypothesis testing and multi-technique validation to address conflicting results .
  • Ethical Reporting : Disclose all reaction conditions (even minor deviations) to ensure reproducibility, per Beilstein Journal guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.